1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
Description
BenchChem offers high-quality 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3/c10-6-5-7-1-3-8(4-2-7)9(11,12)13/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGMQKZNYMKEH-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230468 | |
| Record name | 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115665-78-6 | |
| Record name | 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115665-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1E)-2-Bromoethenyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene: Synthesis, Properties, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene. This compound is a fluorinated derivative of bromostyrene, a class of molecules recognized for their utility as synthetic intermediates in the pharmaceutical and materials science sectors. The presence of the trifluoromethyl group at the para-position of the benzene ring significantly influences the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics. This guide will delve into the scientific principles underpinning its synthesis, drawing upon established organophosphorus chemistry, and will elucidate its key chemical attributes. Detailed experimental protocols, safety considerations, and a discussion of its potential in modern drug discovery and organic synthesis are presented to equip researchers with the foundational knowledge required for its effective utilization.
Introduction: The Strategic Importance of Fluorinated Vinyl Bromides
The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. The trifluoromethyl group (-CF3) is particularly noteworthy for its strong electron-withdrawing nature and its ability to enhance metabolic stability and lipophilicity, making it a highly sought-after substituent in the design of novel pharmaceuticals and agrochemicals. When incorporated into a vinyl bromide scaffold, such as in 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene, the trifluoromethyl group modulates the reactivity of the carbon-carbon double bond and the carbon-bromine bond, creating a versatile building block for a variety of chemical transformations.
The (E)-stereochemistry of the double bond is of particular significance, as it provides a defined three-dimensional arrangement for subsequent stereospecific reactions. This guide will focus on the synthesis of the (E)-isomer, which is often the thermodynamically more stable product in many olefination reactions.
Physicochemical and Spectroscopic Properties
While specific experimental data for 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is not extensively reported in publicly available literature, its properties can be reliably predicted based on closely related analogs such as (E)-β-bromostyrene and other trifluoromethyl-substituted aromatic compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C9H6BrF3 | Based on structure |
| Molecular Weight | 251.04 g/mol | Calculated from atomic weights |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with (E)-β-bromostyrene |
| Boiling Point | Elevated compared to (E)-β-bromostyrene (110-112 °C at 20 mmHg) | The trifluoromethyl group increases molecular weight and polarity. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, CH2Cl2, hexanes) | Typical for non-polar organic compounds |
| Stability | Stable under normal conditions; may be sensitive to light and air over time | Common for vinyl halides |
Spectroscopic Characterization:
-
¹H NMR: The proton nuclear magnetic resonance (NMR) spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (typically >12 Hz) indicative of the (E)-configuration. The aromatic protons will exhibit a characteristic AA'BB' splitting pattern due to the para-substitution.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the vinyl carbons, the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the trifluoromethyl carbon itself.
-
¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=C stretching of the vinyl group, C-H stretching of the aromatic and vinyl protons, and strong C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately equal intensity for M and M+2 peaks).
Synthesis of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
The most reliable and stereoselective method for the synthesis of (E)-vinyl bromides from aldehydes is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde, yielding an alkene with a strong preference for the (E)-isomer.[1][2][3]
Reaction Principle: The Horner-Wadsworth-Emmons Olefination
The HWE reaction involves the deprotonation of a phosphonate ester to form a nucleophilic carbanion. This carbanion then adds to the carbonyl carbon of an aldehyde, in this case, 4-(trifluoromethyl)benzaldehyde. The resulting intermediate undergoes elimination to form the alkene and a water-soluble phosphate byproduct, which simplifies purification.[2] The stereochemical outcome is largely driven by the thermodynamic stability of the intermediates, which favors the formation of the (E)-alkene.[1][4]
Diagram 1: Horner-Wadsworth-Emmons Reaction Mechanism
Caption: A simplified workflow of the Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Diethyl (bromomethyl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
4-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, and condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Phosphonate Ylide:
-
In a flame-dried three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl (bromomethyl)phosphonate (1.0 equivalent) in anhydrous THF to the suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often accompanied by the cessation of hydrogen gas evolution.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution via a dropping funnel over 30 minutes.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene.
-
Chemical Reactivity and Synthetic Applications
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a versatile synthetic intermediate due to the presence of two reactive sites: the carbon-carbon double bond and the carbon-bromine bond.
-
Cross-Coupling Reactions: The vinyl bromide moiety is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecules.
-
Nucleophilic Substitution: The bromine atom can be displaced by a variety of nucleophiles, although this is generally less facile than with alkyl bromides.
-
Additions to the Double Bond: The electron-withdrawing trifluoromethyl group deactivates the double bond towards electrophilic addition but can activate it for nucleophilic addition reactions.
Diagram 2: Potential Synthetic Transformations
Sources
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene: A Comprehensive Technical Guide on Properties, Synthesis, and Cross-Coupling Applications
Executive Summary
As a Senior Application Scientist in early-stage drug discovery and materials science, I frequently encounter the critical need for stereodefined, fluorinated building blocks. 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a highly versatile α,β-unsaturated aromatic halide. The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group at the para position significantly modulates the electronic landscape of the vinyl bromide moiety, enhancing its reactivity in transition-metal-catalyzed cross-coupling reactions.
This technical guide synthesizes the structural parameters, mechanistic synthesis pathways, and self-validating experimental protocols required to effectively utilize this compound in advanced chemical synthesis.
Chemical Identity & Structural Parameters
In precision drug development, stereochemical purity is paramount. While this compound exists as an E/Z mixture (CAS: 1059140-27-0)[1], the pure (E)-isomer (CAS: 115665-78-6) is strictly preferred for targeted syntheses to avoid complex downstream separation of diastereomeric products[2].
Table 1: Core Identifiers
| Identifier Type | Value |
| Chemical Name | 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene |
| Common Synonyms | (E)-1-(2-Bromovinyl)-4-(trifluoromethyl)benzene; p-(Trifluoromethyl)-β-bromostyrene |
| CAS Registry Number | 115665-78-6 (Pure E-isomer)[2] |
| CAS Registry Number | 1059140-27-0 (E/Z mixture)[1] |
| Molecular Formula | C₉H₆BrF₃[2] |
| Molecular Weight | 251.04 g/mol [2] |
| SMILES (Isomeric) | FC(F)(F)c1ccc(\C=C\Br)cc1 |
Table 2: Physical & Chemical Properties
| Property | Expected Value / Characteristic |
| Appearance | Clear, pale yellow to colorless liquid |
| Solubility | Soluble in DCM, THF, DMF, and EtOAc; Insoluble in water |
| Storage Conditions | 2–8°C, sealed under inert atmosphere (Argon/Nitrogen) |
| Reactivity Profile | Electrophile in Pd/Cu-catalyzed cross-couplings; susceptible to Michael addition |
Mechanistic Synthesis Pathways
The most reliable method for synthesizing stereopure (E)-β-bromostyrenes is the catalytic bromodecarboxylation (a modified Hunsdiecker reaction) of the corresponding cinnamic acid[3].
Causality of the Mechanism:
-
Condensation: 4-(Trifluoromethyl)benzaldehyde undergoes a Doebner-modified Knoevenagel condensation with malonic acid to yield stereopure (E)-4-(trifluoromethyl)cinnamic acid. The thermodynamic control of this step ensures the trans geometry.
-
Bromodecarboxylation: Treatment with N-Bromosuccinimide (NBS) and a catalyst (such as Lithium Acetate, LiOAc) triggers an electrophilic addition of bromine across the double bond, followed by an anti-periplanar decarboxylative elimination. The anti-elimination strictly preserves the (E)-geometry of the starting cinnamic acid, yielding the target (E)-bromovinyl compound.
Synthetic route to 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene.
Application in Cross-Coupling Reactions
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a premier electrophile for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Sonogashira).
Stereochemical Causality in Catalysis: During the oxidative addition step, the Pd(0) species inserts into the C(sp²)–Br bond. According to the principles of organometallic chemistry, this insertion proceeds with complete retention of configuration . Consequently, the resulting Pd(II) intermediate—and ultimately the final coupled product—maintains the exact (E)-geometry of the starting material.
Pd-catalyzed cross-coupling cycle of the (E)-bromovinyl substrate.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a rationale and an in-process check.
Protocol 1: Synthesis via Bromodecarboxylation
Objective: Convert (E)-4-(trifluoromethyl)cinnamic acid to 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene.
-
Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of (E)-4-(trifluoromethyl)cinnamic acid in 30 mL of a 1:1 mixture of Acetonitrile and Water.
-
Catalyst & Reagent Addition: Add 1.0 mmol (10 mol%) of Lithium Acetate (LiOAc). Rationale: LiOAc acts as a mild base to generate the reactive carboxylate without causing undesired side reactions.
-
Bromination: Slowly add 11.0 mmol of N-Bromosuccinimide (NBS) in portions over 10 minutes at room temperature. Rationale: Portion-wise addition prevents thermal runaway and suppresses the formation of dibrominated byproducts.
-
Reaction Execution: Stir the mixture at room temperature for 2–4 hours.
-
In-Process Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting material (UV active, lower R_f) will disappear, replaced by a new, highly non-polar UV-active spot (higher R_f).
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess NBS. Extract with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (100% Hexanes) to yield the pure (E)-isomer.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Couple 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with phenylboronic acid.
-
Setup: In a Schlenk tube, combine 1.0 mmol of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene, 1.2 mmol of phenylboronic acid, and 2.0 mmol of K₂CO₃.
-
Catalyst Addition: Add 0.05 mmol (5 mol%) of Pd(PPh₃)₄. Rationale: Tetrakis is a robust Pd(0) source that efficiently undergoes oxidative addition with vinyl bromides.
-
Solvent & Degassing: Add 10 mL of a 4:1 Toluene/Water mixture. Degas the system via three freeze-pump-thaw cycles. Rationale: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and homocoupling of the boronic acid.
-
Heating: Heat the mixture to 80°C for 12 hours.
-
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with water. TLC will confirm the formation of the highly conjugated (E)-stilbene derivative.
Analytical Characterization
To validate the trustworthiness of your synthesized or purchased 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene, cross-reference your analytical data against these expected parameters:
-
¹H NMR (400 MHz, CDCl₃):
-
The defining feature is the pair of doublets corresponding to the vinylic protons.
-
Expect a doublet around δ 7.10 ppm and another around δ 6.80 ppm.
-
Crucial Validation: The coupling constant ( 3JHH ) must be 14.0 – 15.0 Hz . This large J -value is the definitive proof of the trans (E) geometry. A J -value of ~8-10 Hz would indicate contamination with the (Z)-isomer.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
A sharp singlet around δ -62.5 ppm, confirming the intact –CF₃ group.
-
-
GC-MS (EI):
-
The molecular ion ( M+ ) will appear at m/z 250.
-
Crucial Validation: Due to the natural abundance of Bromine isotopes (⁵⁹Br and ⁸¹Br in a ~1:1 ratio), you must observe a distinct doublet at m/z 250 and 252 of equal intensity. The [M - Br]⁺ fragment will appear at m/z 171.
-
References
-
LookChem. "beta-Bromostyrene - General Description and Synthesis." LookChem Database. Available at:[Link]
-
LookChem. "4-(TRIFLUOROMETHYL)STYRENE - Downstream Products (1059140-27-0)." LookChem Database. Available at: [Link]
Sources
The Trifluoromethyl Group's Profound Electronic Influence on Vinyl Bromide Reactivity: A Guide for Advanced Synthesis
An In-Depth Technical Guide:
Introduction: The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science.[1][2] Its powerful electronic properties can dramatically alter the reactivity of a parent molecule, offering a potent tool for fine-tuning chemical behavior.[3][4][5] This guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the reactivity of vinyl bromide, a versatile synthetic building block. We will explore how the CF₃ group modulates the molecule's susceptibility to nucleophilic, electrophilic, and transition-metal-catalyzed reactions, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Core Electronic Properties of the Trifluoromethyl Group
The influence of the CF₃ group stems almost entirely from its nature as a potent electron-withdrawing group. This characteristic is primarily driven by two key electronic phenomena:
-
Strong Inductive Effect (-I): The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the rest of the molecule through the sigma bond framework.[1][6][7] This inductive withdrawal is the dominant electronic factor and significantly polarizes adjacent bonds.
-
Hyperconjugation: While less pronounced than the inductive effect, hyperconjugation also contributes. The C-F σ* anti-bonding orbitals can accept electron density from adjacent filled π-orbitals of the vinyl system, further delocalizing electron density away from the double bond.[1]
Unlike many other functional groups, the CF₃ group has no lone pairs and cannot participate in resonance donation (+R effect). Its net effect is a powerful and consistent deactivation of π-systems towards electron-donating interactions.
Caption: Inductive electron withdrawal (-I) by the CF₃ group polarizes the vinyl system.
Impact on Nucleophilic Reactivity
The primary consequence of the CF₃ group's electron-withdrawing nature is the pronounced activation of the vinyl system towards nucleophilic attack, particularly at the β-carbon. This creates an electron-deficient double bond, making it an excellent Michael acceptor.
Causality: The CF₃ group strongly polarizes the π-system, making the β-carbon significantly electrophilic. A nucleophile will preferentially attack this site. The resulting carbanionic intermediate at the α-carbon is substantially stabilized by the powerful inductive effect of the adjacent CF₃ group, which effectively disperses the negative charge.[8] This stabilization lowers the activation energy for the nucleophilic addition step, making the reaction highly favorable.
Caption: Workflow for nucleophilic addition to trifluoromethyl vinyl bromide.
Experimental Protocol: Aza-Michael Addition of an Amine
This protocol is adapted from methodologies described for the reaction of amines with activated alkenes.[9]
-
Reaction Setup: To a solution of trifluoromethyl vinyl bromide (1.0 mmol) in a polar aprotic solvent such as DMF or DMSO (5 mL) in a round-bottom flask, add the desired amine (e.g., morpholine, 1.2 mmol).
-
Base (Optional): For less nucleophilic amines or amine hydrochlorides, a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 mmol) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or LC-MS. For many reactive amines, the reaction is complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the β-amino adduct.
Impact on Electrophilic Reactivity
Conversely, the CF₃ group strongly deactivates the vinyl bromide system towards electrophilic addition.
Causality: Electrophilic attack on an alkene proceeds via the formation of a carbocationic intermediate.[10] The powerful electron-withdrawing CF₃ group would be positioned adjacent to this developing positive charge. This arrangement is highly unfavorable, as the CF₃ group would intensely destabilize the carbocation through its inductive effect, significantly raising the activation energy of the reaction.[3][4][5] Therefore, electrophilic additions to trifluoromethyl vinyl bromide are generally disfavored and require harsh conditions, if they proceed at all.
Caption: Destabilization of the carbocation in electrophilic addition.
Reactivity in Transition-Metal Catalyzed Cross-Coupling
Trifluoromethyl-substituted vinyl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[11][12] The electronic nature of the CF₃ group plays a crucial role in the efficiency of these transformations.
Causality (Suzuki-Miyaura Coupling): The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13] The electron-withdrawing CF₃ group enhances the electrophilicity of the C-Br bond. This makes the vinyl bromide more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step. By lowering the energy barrier for this initial step, the CF₃ group can facilitate a more efficient overall catalytic cycle.
Caption: The Suzuki-Miyaura cycle for trifluoromethyl vinyl bromide.
Experimental Protocol: Suzuki-Miyaura Coupling of Trifluoromethyl Vinyl Bromide with an Arylboronic Acid
This protocol is based on standard conditions reported for Suzuki-Miyaura cross-coupling of vinyl halides.[12][13][14][15]
-
Reagent Preparation: In a Schlenk tube or sealed vial under an inert atmosphere (Argon or Nitrogen), combine trifluoromethyl vinyl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 mmol, 3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1, 5 mL).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by silica gel column chromatography to obtain the desired trifluoromethyl-substituted styrene derivative.
Table 1: Comparison of Reactivity based on Electronic Effects
| Reaction Type | Role of CF₃ Group | Key Effect on Intermediate | Expected Reactivity |
| Nucleophilic Addition | Activating | Inductively stabilizes α-carbanion | High |
| Electrophilic Addition | Deactivating | Inductively destabilizes carbocation | Very Low |
| Suzuki Coupling | Activating | Enhances electrophilicity of C-Br bond for oxidative addition | High |
| Heck Reaction | Activating | Facilitates oxidative addition of Pd(0) to the C-Br bond | High |
Conclusion
The trifluoromethyl group is a powerful and predictable modulator of chemical reactivity. Its dominant electron-withdrawing inductive effect transforms the electronic landscape of vinyl bromide, rendering the double bond highly susceptible to nucleophilic attack while deactivating it towards electrophiles. In the realm of transition-metal catalysis, this same electronic pull is advantageous, accelerating the often rate-limiting oxidative addition step in critical C-C bond-forming reactions like the Suzuki and Heck couplings. A thorough understanding of these foundational principles is essential for leveraging trifluoromethyl-substituted building blocks in the rational design of complex molecules, enabling chemists to precisely control reaction pathways and achieve desired synthetic outcomes.
References
-
A Convenient and Efficient Synthesis of Trifluoromethyl Vinyl Sulfoxide and Its Reactivity in Addition Reactions. ResearchGate.[Link]
-
Synthesis of Vinyl Trifluoromethyl Thioethers via Copper-Mediated Trifluoromethylthiolation of Vinyl Bromides. PubMed.[Link]
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. NIH Public Access.[Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry.[Link]
-
Preparation and Reactions of (β-Trifluoromethyl)vinyl Sulfonium Salt. Organic Letters.[Link]
-
Superelectrophiles and the effects of trifluoromethyl substituents. NIH Public Access.[Link]
-
Convergent Synthesis of Fluoroalkenes Using a Dual-Reactive Unit. ACS Publications.[Link]
-
Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. Vaia.[Link]
-
Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. PubMed.[Link]
-
Scheme 1: Palladium-catalyzed Heck-type reaction of... ResearchGate.[Link]
-
Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. NIH Public Access.[Link]
-
CF3 : An Electron-Withdrawing Substituent for Aromatic Anion Acceptors? "Side-On" versus "On-Top" Binding of Halides. ResearchGate.[Link]
-
The strongest donating group determines where new substituents are introduced. University of Calgary.[Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. ACS Publications.[Link]
-
Superelectrophiles and the Effects of Trifluoromethyl Substituents. SciSpace.[Link]
-
Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Royal Society of Chemistry.[Link]
-
The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. CSIR-NIScPR.[Link]
-
Why is CF3 a meta director? Quora.[Link]
-
Fluoroalkenes as biomolecules isosteres; preparation and application: a personal account. Comptes Rendus de l'Académie des Sciences.[Link]
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Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. Beilstein Journals.[Link]
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Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center.[Link]
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Reactivity of Electrophilic Trifluoromethylating Reagents. Open Access LMU.[Link]
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Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.[Link]
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Heck reaction. Wikipedia.[Link]
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Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. NIH Public Access.[Link]
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Nucleophilic trifluoromethoxylation of alkyl halides without silver. NIH Public Access.[Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry.[Link]
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Multi-substituted trifluoromethyl alkene construction via gold-catalyzed fluoroarylation of gem-difluoroallenes. Royal Society of Chemistry.[Link]
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Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. NIH Public Access.[Link]
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Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI.[Link]
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Stereoselective Synthesis of (Z)-2-Bromo-2-CF3-Vinyl Phenyl Sulfide and its Sonogashira Cross-Coupling Reaction. ResearchGate.[Link]
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Rapid access to diverse, trifluoromethyl-substituted alkenes using complementary strategies. Chemical Science (RSC Publishing).[Link]
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The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. MIT Open Access Articles.[Link]
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Suzuki Coupling. Organic Chemistry Portal.[Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.[Link]
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Organic Reactions & Reaction Mechanisms. LibreTexts Chemistry.[Link]
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Nucleophilic Substitution Reactions undergone by Vinyl Halides. YouTube.[Link]
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Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications.[Link]
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Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Methods for vinyl‐CF3 bond formation. ResearchGate.[Link]
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Alkyl Halide Reactivity. Michigan State University Chemistry.[Link]
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The (E)-Styryl Bromide Scaffold in Medicinal Chemistry: Synthesis, Signaling, and Therapeutic Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Literature Review
Executive Summary
The (E)-styryl bromide (trans- β -bromostyrene) motif[1] and its downstream derivatives (such as styryl sulfones and styrylquinolines) represent a privileged class of pharmacophores in modern medicinal chemistry. Characterized by a rigid alkene geometry that dictates precise spatial orientation, these compounds exhibit potent biological activities, most notably as antimicrobial agents and targeted anticancer therapeutics[2][3]. This whitepaper synthesizes current literature to provide an authoritative guide on the stereoselective synthesis, mechanistic signaling pathways (including PLK1 and MAPK modulation), and structure-activity relationships (SAR) of (E)-styryl bromide derivatives.
Chemical Significance of the (E)-Styryl Bromide Motif
The core structure of (E)-styryl bromide consists of a benzene ring conjugated to a vinyl bromide moiety[1][4]. The vinylic bromine serves a dual purpose:
-
Synthetic Versatility: It acts as a highly reactive electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Negishi), allowing for the late-stage functionalization of complex drug candidates.
-
Pharmacophoric Rigidity: The (E)-configuration locks the molecule into a planar, extended conformation. This geometric constraint is critical for fitting into narrow, hydrophobic binding pockets of target proteins, such as the colchicine-binding site of tubulin[5] or the allosteric sites of kinases[6].
Stereoselective Synthetic Methodologies
The therapeutic efficacy of styryl derivatives is highly dependent on their stereochemistry; the (E)-isomer typically demonstrates superior target affinity compared to the (Z)-isomer due to reduced steric clash within receptor pockets.
To achieve high (E)-selectivity, modern medicinal chemistry relies on modified Wittig olefinations or catalytic decarboxylative bromination (Hunsdiecker-Heck strategies)[7]. The causality behind choosing a decarboxylative approach lies in its thermodynamic control: the anti-elimination of intermediate dibromides naturally favors the lower-energy (E)-alkene.
Fig 1: Stereoselective synthetic workflow for isolating (E)-styryl bromides.
Pharmacological Profiling & Mechanisms of Action
Anticancer Activity: PLK1 Inhibition and MAPK Modulation
Derivatives synthesized from the styryl bromide scaffold, particularly benzyl styryl sulfones (e.g., Rigosertib / ON 01910.Na), have shown profound anticancer properties[3][8].
-
PLK1 Inhibition: Unlike traditional ATP-competitive kinase inhibitors, these styryl derivatives act as non-ATP competitive (allosteric) inhibitors of Polo-like kinase 1 (PLK1)[6][8]. By binding to the substrate-binding domain, they induce severe mitotic stress, leading to G2/M phase cell cycle arrest[9].
-
MAPK Pathway Activation: The induced mitotic stress subsequently activates the stress-response Mitogen-Activated Protein Kinases (MAPK), specifically p38 and c-Jun N-terminal Kinase (JNK)[9][10]. This dual-action mechanism is particularly lethal to RAS-mutated tumor cells, effectively bypassing standard resistance mechanisms[9].
Antimicrobial Activity
Styrylquinoline derivatives (incorporating halogenated styryl motifs) exhibit broad-spectrum antimicrobial activity. The lipophilic nature of the bromine atom enhances the molecule's ability to penetrate bacterial cell walls, while the conjugated π -system acts as an electron mediator, disrupting cellular respiration in strains like Staphylococcus aureus, Escherichia coli, and Candida albicans[2][11].
Fig 2: Multi-target mechanistic signaling pathway of styryl derivatives in oncology.
Structure-Activity Relationship (SAR) Analysis
Quantitative data from recent literature highlights how specific substitutions on the styryl scaffold dictate biological efficacy. The table below summarizes key SAR findings across various targets.
| Compound Class | Target Cell Line / Strain | IC50 / MIC | Key Structural Feature Driving Activity |
| 2-Styrylquinoline (3e) | Candida albicans | MIC = 8 µg/mL | 4-chloro substitution on the styryl moiety enhances lipophilicity and membrane permeation[2]. |
| (Z)/(E)-Styrylbenzene (6h) | MGC-803 (Gastric Cancer) | IC50 < 0.01 µM | Trimethoxy A-ring mimics colchicine, optimizing tubulin binding[5]. |
| Styryl Sulfone (ON01910) | PLK1 (Enzymatic Assay) | IC50 = 9–30 nM | Benzyl styryl sulfone core enables non-ATP competitive allosteric kinase inhibition[6]. |
| Styrylquinolinium Iodide | E. coli / P. aeruginosa | MIC = 0.05 mg/mL | Naphthalene moiety combined with a quaternary nitrogen acts as a potent electron mediator[11]. |
Standardized Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Stereoselective Synthesis & Validation of (E)-Styryl Bromides
-
Step 1: Reaction Setup. Dissolve the cinnamic acid derivative (1.0 eq) in a dry halogenated solvent (e.g., DCM). Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of lithium acetate (10 mol%).
-
Causality: NBS provides a controlled, low concentration of electrophilic bromine. Lithium acetate acts as a mild base to facilitate the decarboxylative anti-elimination, strongly favoring the (E)-geometry.
-
-
Step 2: Reflux and Monitoring. Heat the mixture to reflux. Monitor via TLC (Hexane/EtOAc 9:1).
-
Step 3: Workup and Self-Validation. Quench with aqueous sodium thiosulfate to neutralize residual NBS. Extract, dry over MgSO 4 , and concentrate.
-
Self-Validation Check: Analyze the crude product via 1 H-NMR. The vinylic protons of the (E)-isomer will display a characteristic trans-coupling constant ( J≈14−15 Hz). If J≈7−9 Hz is observed, the reaction has undesirably yielded the (Z)-isomer, indicating a failure in thermodynamic control.
-
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
-
Step 1: Cell Seeding. Seed human cancer cells (e.g., MGC-803 or HT-29) in 96-well microtiter plates at 105 CFU/mL[2]. Incubate at 37 °C for 24 h.
-
Causality: The 96-well format allows for high-throughput screening of multiple drug concentrations in biological triplicates, ensuring statistical robustness.
-
-
Step 2: Compound Treatment. Treat cells with serial dilutions of the styryl derivative (0.01 µM to 100 µM).
-
Step 3: Viability Assessment. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2][5].
-
Causality: Viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals via mitochondrial succinate dehydrogenase. The absorbance (measured at 570 nm) is directly proportional to the number of metabolically active cells.
-
-
Step 4: Self-Validation.
-
Internal Controls: Always include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (e.g., Taxol or Rigosertib) to validate the assay's sensitivity[5]. Calculate the IC 50 using non-linear regression analysis.
-
Future Perspectives
The (E)-styryl bromide scaffold remains a cornerstone in the development of multi-target inhibitors. Future lead optimization efforts should focus on replacing the metabolically labile vinylic bonds with bioisosteres (such as cyclopropanes or triazoles) while maintaining the rigid (E)-geometry. Furthermore, leveraging these brominated intermediates in advanced cross-coupling reactions will continue to expand the chemical space for novel PLK1 and MAPK modulators.
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IUPAC nomenclature and synonyms for 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
An In-Depth Technical Guide to 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene: Synthesis, Characterization, and Applications
Executive Summary
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a fluorinated, substituted styrene derivative of significant interest in synthetic organic chemistry. Its unique molecular architecture, featuring a reactive (E)-bromovinyl group and a strongly electron-withdrawing trifluoromethyl moiety, establishes it as a versatile building block for the construction of complex molecules. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, and detailed synthetic strategies, including Wittig olefination and palladium-catalyzed Heck reactions. Furthermore, it delves into methods for its spectroscopic characterization and explores its chemical reactivity and potential applications, particularly as an intermediate in the development of novel pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of this compound in their work.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1] The trifluoromethyl (CF₃) group, in particular, is a prevalent pharmacophore found in numerous FDA-approved drugs due to its strong electron-withdrawing nature and steric profile.[1][2] When combined with other functional groups, it provides a powerful tool for molecular design.
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene embodies this principle, presenting a bifunctional platform for chemical synthesis. The trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while enhancing the molecule's metabolic stability. Concurrently, the (E)-bromovinyl group serves as a versatile synthetic handle. The specific trans stereochemistry is crucial for controlling the geometry of subsequent products, and the carbon-bromine bond is amenable to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This guide offers an in-depth exploration of this valuable synthetic intermediate.
Nomenclature and Chemical Properties
A clear understanding of the compound's identity and fundamental properties is essential for its effective use.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene .
Synonyms and Identifiers
-
Common Synonyms: (E)-1-(2-Bromovinyl)-4-(trifluoromethyl)benzene, (E)-4-(Trifluoromethyl)styryl bromide
-
CAS Number: A specific CAS number for this exact isomer is not widely indexed, highlighting its nature as a specialized synthetic intermediate. The CAS number for the parent aryl bromide, 1-Bromo-4-(trifluoromethyl)benzene, is 402-43-7.[5][6]
Physicochemical Properties
The following table summarizes the key physicochemical properties. Data for the exact molecule may be limited; therefore, some values are estimated based on its constituent parts, such as 1-bromo-4-(trifluoromethyl)benzene.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆BrF₃ | N/A |
| Molecular Weight | 251.05 g/mol | N/A |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred |
| Boiling Point | Estimated >200 °C at 760 mmHg | Inferred |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene) | Inferred |
| Octanol/Water Partition Coeff. (logP) | Estimated: ~4.5 | Inferred |
Synthesis Strategies
The creation of the vinyl bromide moiety with specific stereochemistry is the central challenge in synthesizing this molecule. Two primary, highly reliable methods are the Wittig reaction and the Heck reaction.
Synthetic Pathway: Wittig-Type Olefination
The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphonium ylide.[7] For synthesizing (E)-vinyl bromides, a brominated ylide is required.
Causality and Experimental Choices: This pathway is chosen for its high reliability and stereochemical control. The reaction proceeds via a phosphonium salt, which is deprotonated to form a nucleophilic ylide. The choice of base is critical; a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) is required to deprotonate the acidic C-H bond adjacent to the phosphorus without competing in side reactions.[7] The reaction of the ylide with an aldehyde, 4-(trifluoromethyl)benzaldehyde, forms an oxaphosphetane intermediate, which collapses to yield the desired alkene and triphenylphosphine oxide.[8] The (E)-isomer is often favored, particularly with stabilized ylides, though reaction conditions can influence the E/Z ratio.[9]
-
Phosphonium Salt Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine triphenylphosphine (1.1 eq) and bromomethyltriphenylphosphonium bromide (1.0 eq) in anhydrous dichloromethane (DCM). Stir the suspension at room temperature for 1-2 hours.
-
Ylide Generation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation. Allow the mixture to stir at this temperature for 1 hour.
-
Aldehyde Addition: Dissolve 4-(trifluoromethyl)benzaldehyde (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold ylide solution.
-
Reaction Progression: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene. The byproduct, triphenylphosphine oxide, is often less mobile on silica.
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Two doublets in the 7-8 ppm region, characteristic of a 1,4-disubstituted benzene ring. Vinylic Protons: Two doublets in the 6-7.5 ppm region. The key diagnostic feature is the large coupling constant (J ≈ 13-18 Hz) between these two protons, which is definitive for the (E)- or trans-stereochemistry. |
| ¹³C NMR | Aromatic Carbons: Signals in the 120-140 ppm range, including a quartet for the carbon attached to the CF₃ group due to C-F coupling. Vinylic Carbons: Two signals in the 100-140 ppm range. Trifluoromethyl Carbon: A characteristic quartet around 124 ppm with a large ¹JCF coupling constant. |
| ¹⁹F NMR | A sharp singlet around -60 to -65 ppm (relative to CFCl₃), characteristic of an aryl-CF₃ group. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (M⁺ and M⁺+2) separated by 2 m/z units, which is the distinctive isotopic signature of a single bromine atom. |
| Infrared (IR) | C=C Stretch (vinyl): ~1600-1620 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ range. =C-H Bend (trans): A strong, sharp peak around 960-970 cm⁻¹. |
Reactivity and Applications in Drug Development
Chemical Reactivity
The synthetic utility of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene stems from the reactivity of its bromovinyl group. It is an excellent substrate for further palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.
-
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OH)₂) to form a C-C bond, yielding substituted stilbenes.
-
Sonogashira Coupling: Reaction with a terminal alkyne to form conjugated enynes.
-
Stille Coupling: Reaction with an organotin reagent (R-SnBu₃) for C-C bond formation.
-
Buchwald-Hartwig Amination: Reaction with amines to form enamines.
This versatility allows the molecule to serve as a linchpin, connecting different molecular fragments in a convergent synthetic strategy.
Role in Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its value lies in the combination of its two key features:
-
The Trifluoromethylphenyl Moiety: As previously mentioned, this group is a bioisostere for other groups and enhances metabolic stability and cell permeability. [1]Its inclusion can significantly improve the pharmacokinetic profile of a drug candidate.
-
The Vinyl Linker: The vinyl group acts as a rigid spacer, holding the trifluoromethylphenyl group and any subsequently added functionality in a well-defined spatial orientation. This is critical for optimizing binding interactions with biological targets like enzymes or receptors.
-
The Bromo- Handle: The bromine atom provides a reactive site for late-stage functionalization. [10]This allows chemists to synthesize a core structure and then create a library of analogs by varying the group that displaces the bromine, which is a highly efficient strategy in lead optimization.
The combination of these features makes this and structurally similar compounds valuable for synthesizing potential kinase inhibitors, receptor antagonists, and other complex therapeutic agents.
Conclusion
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a strategically designed synthetic intermediate that offers a powerful combination of features for advanced organic synthesis. The presence of the electron-withdrawing trifluoromethyl group provides metabolic stability, while the stereodefined (E)-bromovinyl moiety serves as a versatile anchor point for a host of cross-coupling reactions. Through well-established synthetic protocols such as the Wittig and Heck reactions, this compound can be accessed reliably, paving the way for its use in the construction of complex molecular targets. Its utility is particularly pronounced in the field of drug discovery, where the principles of bioisosterism, metabolic blocking, and late-stage functionalization are paramount. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and apply this valuable chemical building block.
References
-
Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene. National Center for Biotechnology Information. [Link]
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Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes. ACS Publications. [Link]
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Heck Reaction. SATHEE. [Link]
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Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. ResearchGate. [Link]
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Heck Reaction. Organic Chemistry Portal. [Link]
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Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. National Center for Biotechnology Information. [Link]
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Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
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Convenient One-Pot Synthesis of (E)-β-Aryl Vinyl Halides from Benzyl Bromides and Dihalomethanes. ACS Publications. [Link]
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Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). ReactionFlash. [Link]
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1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. PubChem. [Link]
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Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z)-1-(2-Bromo-1-fluorovinyl)benzenes. Organic Chemistry Portal. [Link]
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4-Bromo-2-fluoro-1-(trifluoromethyl)benzene. J&K Scientific. [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. SpringerLink. [Link]
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Methodological & Application
Protocol for Suzuki-Miyaura coupling using 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
Application Note: Stereoretentive Suzuki-Miyaura Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
Executive Summary
The synthesis of highly functionalized trans-stilbenoids and conjugated alkene systems is a cornerstone of modern drug development. The reagent 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene serves as a highly versatile electrophilic linchpin. The incorporation of the trifluoromethyl (-CF₃) group drastically improves the metabolic stability and lipophilicity of the resulting active pharmaceutical ingredients (APIs). This application note details a robust, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific vinyl bromide with arylboronic acids, emphasizing the mechanistic causality required to maintain >99% (E)-stereoretention.
Mechanistic Rationale & Causality
The Suzuki-Miyaura coupling of vinyl halides is fundamentally distinct from standard aryl-aryl couplings due to the strict requirement for geometric preservation. The reaction proceeds via three fundamental steps: oxidative addition, transmetalation, and reductive elimination[1].
-
Accelerated Oxidative Addition: Vinyl bromides are generally less reactive than vinyl iodides. However, the strong electron-withdrawing nature of the para-CF₃ group via inductive and resonance effects drastically reduces the electron density of the C–Br bond. This electrophilic activation accelerates the insertion of the electron-rich Pd(0) catalyst, allowing the reaction to proceed at moderate temperatures[1].
-
Stereoretention (>99%): The oxidative addition of the Pd(0) species into the (E)-vinyl bromide occurs with complete retention of configuration. Because the subsequent reductive elimination from the transient Pd(II) complex is a concerted process, the (E)-geometry of the double bond is preserved in the final product[2],[3].
-
Base-Mediated Transmetalation: Boronic acids are poor nucleophiles. The addition of an aqueous inorganic base (e.g., K₂CO₃) is required to coordinate with the boron atom, forming a negatively charged, highly nucleophilic boronate complex that readily undergoes transmetalation with the Pd(II) intermediate[1].
Caption: Catalytic cycle of the stereoretentive Suzuki-Miyaura coupling.
Optimization of Reaction Parameters
To achieve maximum yield while preventing Z-isomerization, empirical optimization of the catalyst, base, and solvent system is critical. Standard palladium loadings (4–5 mol %) are typically optimal for ensuring complete conversion without excessive metal contamination[4].
Table 1: Optimization of Reaction Conditions for (E)-Stilbenoid Synthesis
| Catalyst (5 mol %) | Base (2.5 Equiv) | Solvent System (v/v) | Temp (°C) | Yield (%) | E:Z Ratio |
| Pd(dppf)Cl₂ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O (4:1) | 80 | 95 | >99:1 |
| Pd(PPh₃)₄ | K₂CO₃ (aq) | 1,4-Dioxane/H₂O (4:1) | 80 | 92 | >99:1 |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ (aq) | Toluene/H₂O (4:1) | 100 | 78 | 95:5 |
| Pd(PPh₃)₄ | Et₃N (neat) | DMF (Anhydrous) | 80 | 45 | 85:15 |
Data Interpretation: Biphasic systems (Dioxane/H₂O) utilizing inorganic bases significantly outperform anhydrous polar aprotic systems. The presence of water is essential for the rapid formation of the reactive boronate species, though researchers must maintain strict temperature control (80 °C) as aqueous Suzuki systems can exhibit sudden exotherms[5].
Caption: Logical relationship between reaction parameters and mechanistic outcomes.
Self-Validating Experimental Protocol
This step-by-step methodology is designed with built-in validation checkpoints to ensure reaction fidelity and stereochemical integrity.
Materials Required:
-
Electrophile: 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene (1.0 equiv, 1.0 mmol)
-
Nucleophile: Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) (1.2 equiv, 1.2 mmol)
-
Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol %)
-
Base: K₂CO₃ (2.5 equiv, 2.5 mmol)
-
Solvent: 1,4-Dioxane and Deionized H₂O (4:1 ratio, 10 mL total)
Step-by-Step Methodology:
Step 1: Reagent Loading & Inert Atmosphere Preparation
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide, arylboronic acid, and K₂CO₃.
-
Causality & Validation: Do not add the catalyst yet. Seal the flask with a septum and purge with Argon for 10 minutes. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid and the deactivation of the Pd catalyst.
Step 2: Solvent Degassing & Addition
-
In a separate vessel, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 15 minutes.
-
Add the degassed solvent to the Schlenk flask via syringe.
Step 3: Catalyst Introduction & Reaction Initiation
-
Briefly open the flask under a positive flow of Argon and add the Pd(dppf)Cl₂ catalyst.
-
Causality & Validation: The solution should turn a characteristic reddish-orange. If the solution rapidly turns opaque black, this indicates the precipitation of "Palladium black" (inactive Pd(0) agglomerates), signaling a failure in the degassing protocol.
-
Heat the reaction mixture to 80 °C using a pre-heated oil bath or heating block.
Step 4: Reaction Monitoring (Self-Validation Checkpoint 1)
-
Stir vigorously for 12 hours.
-
Validation: Analyze an aliquot via TLC (Hexanes/EtOAc 9:1) and LC-MS. The complete disappearance of the starting vinyl bromide mass (m/z ~251 for the Br-isotope pattern) and the appearance of the coupled product mass validates the end of the reaction phase.
Step 5: Work-up and Purification
-
Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of water.
-
Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to 5% EtOAc in Hexanes.
Step 6: Stereochemical Validation (Self-Validation Checkpoint 2)
-
Isolate the purified product and dissolve in CDCl₃ for ¹H NMR analysis.
-
Validation: Examine the chemical shifts of the vinylic protons (typically between δ 6.8 - 7.5 ppm). The coupling constant (J) between these two protons must be between 15.0 and 17.0 Hz . A J-coupling in this range definitively proves the retention of the (E)-trans-alkene geometry. A J-coupling of 9–12 Hz would indicate unwanted (Z)-isomerization.
References
-
[2],[6] CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry (RSC). Available at:
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at:
-
[3] Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. Nature Reviews Chemistry / ResearchGate. Available at:
-
[4] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, ACS Publications. Available at:
-
[5] Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, ACS Publications. Available at:
Sources
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
Introduction
The synthesis of complex organic molecules, particularly for applications in pharmaceuticals, agrochemicals, and materials science, relies heavily on the ability to form carbon-carbon and carbon-heteroatom bonds in a predictable and efficient manner. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, offering a versatile platform for forging these critical linkages. This guide focuses on a key building block, 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene , and its diverse functionalization pathways.
The presence of both a vinyl bromide and a trifluoromethyl group imparts unique reactivity to this substrate. The vinyl bromide serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the molecule, often enhancing the reactivity of the vinyl bromide towards oxidative addition to the palladium(0) catalyst, a key step in many catalytic cycles.[1][2] This document provides detailed protocols and technical insights for researchers, scientists, and drug development professionals aiming to leverage this valuable synthetic intermediate.
Core Concepts: The Palladium Catalytic Cycle
A foundational understanding of the general palladium-catalyzed cross-coupling mechanism is crucial for troubleshooting and optimization. While specific details can vary, the majority of the reactions discussed herein proceed through a common catalytic cycle.[3]
// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII [label="R-Pd(II)L2-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_R [label="R-Pd(II)L2-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII; PdII -> Transmetal [label="R'-M"]; Transmetal -> PdII_R; PdII_R -> RedElim; RedElim -> Pd0 [label="R-R'"]; }
Figure 1: Generalized Palladium(0)/Palladium(II) Catalytic Cycle.
The cycle typically initiates with the oxidative addition of the organic halide (in this case, 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene) to a low-valent palladium(0) complex. This is often the rate-determining step.[4] This is followed by transmetalation , where the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center.[5] The cycle concludes with reductive elimination , where the two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the active palladium(0) catalyst.[6]
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronate ester.[5] This reaction is widely used due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[7]
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used directly, often a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) is used, which is reduced in situ to the active Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate the reaction.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[5] The choice of base, such as K₂CO₃ or Cs₂CO₃, can significantly impact the reaction outcome.
-
Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is commonly used. Water is often necessary for the dissolution of the inorganic base and to facilitate the formation of the boronate "ate" complex.
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation by air, which can lead to catalyst deactivation.[1] Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Protocol: Suzuki-Miyaura Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Phenylboronic Acid
// Nodes start [label="Start: Assemble Reactants", fillcolor="#F1F3F4", fontcolor="#202124"]; inert [label="Establish Inert Atmosphere\n(Evacuate & Backfill with N2/Ar)", fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Add Degassed Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat Reaction Mixture\n(e.g., 80-100 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor Progress\n(TLC or LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n(Dilute, Wash, Dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="Purify Product\n(Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Characterize Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> inert; inert -> solvent; solvent -> heat; heat -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; purify -> end; }
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Toluene | - | 5 mL | - |
| Ethanol | - | 2 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To an oven-dried Schlenk flask, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times.[1]
-
Add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85 °C in an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Application 2: Heck Reaction for Alkene Synthesis
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction is particularly useful for creating new carbon-carbon bonds at sp²-hybridized carbons and typically results in the formation of the more thermodynamically stable trans-(E)-alkene.[4]
Causality of Experimental Choices:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and robust precatalyst that is reduced in situ. The addition of phosphine ligands, such as triphenylphosphine (PPh₃) or bulkier biaryl phosphines, is often necessary to stabilize the active catalyst and improve yields.[8]
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base like potassium carbonate (K₂CO₃) is required to neutralize the hydrogen halide (HBr) that is generated during the catalytic cycle, regenerating the Pd(0) catalyst.[4]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or acetonitrile are commonly used to ensure the solubility of the reactants and to allow for the higher reaction temperatures often required.
Protocol: Heck Reaction of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with n-Butyl Acrylate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 5 mL | - |
Procedure:
-
In a sealed tube, combine 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12 mg, 0.04 mmol).
-
Add anhydrous DMF (5 mL) to the tube.
-
Add triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.22 mL, 1.5 mmol) to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).
-
Wash the organic layer with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product.
Application 3: Sonogashira Coupling for the Synthesis of Alkynes
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] A key feature of this reaction is the use of a dual-catalyst system, comprising a palladium complex and a copper(I) salt co-catalyst.[10]
Causality of Experimental Choices:
-
Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) species is the active catalyst. Pd(PPh₃)₂Cl₂ is a commonly used, air-stable Pd(II) precatalyst.
-
Copper(I) Co-catalyst: The copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is believed to be more reactive towards transmetalation with the palladium complex than the alkyne itself, thus accelerating the reaction and allowing for milder conditions.[11]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the solvent and as the base to deprotonate the terminal alkyne and neutralize the resulting hydrogen halide.
Protocol: Sonogashira Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Phenylacetylene
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Phenylacetylene | 102.13 | 1.1 | 1.1 |
| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | - | 5 mL | - |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Add anhydrous THF (5 mL) and triethylamine (5 mL).
-
Add phenylacetylene (0.12 mL, 1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed (typically 2-6 hours), filter the reaction mixture through a pad of Celite to remove the amine salts.
-
Rinse the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired enyne.
Application 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, typically between an aryl or vinyl halide and an amine.[6] This reaction has become a premier method for constructing arylamines due to its broad substrate scope and functional group tolerance.[12]
// Nodes Pd0 [label="Pd(0)L", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_halide [label="R-Pd(II)L-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_amine [label="[R-Pd(II)L(HNR'R'')]X", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_amido [label="R-Pd(II)L(NR'R'')", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label="R-X"]; OxAdd -> PdII_halide; PdII_halide -> AmineCoord [label="HNR'R''"]; AmineCoord -> PdII_amine; PdII_amine -> Deprotonation; Deprotonation -> PdII_amido; PdII_amido -> RedElim; RedElim -> Pd0 [label="R-NR'R''"]; }
Figure 3: Catalytic cycle for the Buchwald-Hartwig amination.
Causality of Experimental Choices:
-
Catalyst System: The combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand is crucial. Ligands like BINAP, Xantphos, or those from the Buchwald and Hartwig groups are designed to promote both the oxidative addition and the final reductive elimination step.[13]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Protocol: Buchwald-Hartwig Amination of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene with Morpholine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene | 265.04 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.01 | 0.02 (Pd) |
| Xantphos | 578.68 | 0.03 | 0.03 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene, anhydrous | - | 5 mL | - |
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and Xantphos (17.4 mg, 0.03 mmol).
-
Add anhydrous toluene (2 mL) and stir for 10 minutes.
-
In a separate flask, add 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene (265 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), and anhydrous toluene (3 mL).
-
Add morpholine (0.105 mL, 1.2 mmol) to the substrate-containing flask.
-
Transfer the prepared catalyst solution to the substrate mixture via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-18 hours.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product via flash chromatography.
Other Important Functionalizations
The versatility of 1-[(E)-2-bromovinyl]-4-(trifluoromethyl)benzene extends beyond the core reactions detailed above. Other valuable transformations include:
-
Stille Coupling: This reaction couples the vinyl bromide with an organotin reagent (organostannane).[14] While effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.[15] The mechanism is similar to Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[16]
-
Cyanation: The introduction of a nitrile (-CN) group can be achieved via palladium-catalyzed coupling with a cyanide source. Modern methods often employ less toxic cyanide reagents like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]) in place of highly toxic alkali metal cyanides.[17][18] This transformation provides a valuable synthetic handle, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various heterocyclic systems.
Summary of Reaction Conditions
| Reaction | Typical Catalyst System | Typical Base | Typical Solvent(s) | Coupling Partner |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene/H₂O, Dioxane/H₂O | Boronic Acid / Ester |
| Heck | Pd(OAc)₂, Pd₂(dba)₃ / PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, DMAc, MeCN | Alkene |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, i-Pr₂NH | THF, DMF | Terminal Alkyne |
| Buchwald-Hartwig | Pd₂(dba)₃ or Pd(OAc)₂ / Xantphos, BINAP, etc. | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Primary or Secondary Amine |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | (Often not required) | Toluene, THF, DMF | Organostannane (R-SnBu₃) |
| Cyanation | Pd(OAc)₂/Ligand, Palladacycles | (Cyanide can act as base) | DMF, H₂O/THF | Zn(CN)₂, K₄[Fe(CN)₆] |
Conclusion
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. The electron-withdrawing trifluoromethyl group enhances its reactivity, while the vinyl bromide moiety provides a point of attachment for a vast array of coupling partners. By understanding the fundamental principles of the palladium catalytic cycle and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of complex molecules. The protocols provided herein serve as a robust starting point for the exploration of this substrate's synthetic potential in drug discovery and materials science.
References
-
Heck, R. F. (n.d.). Heck Reaction. Wikipedia. Retrieved March 7, 2024, from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved March 7, 2024, from [Link]
-
ACS Publications. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Organic Letters. Retrieved March 7, 2024, from [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved March 7, 2024, from [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Retrieved March 7, 2024, from [Link]
-
Organic Reactions. (n.d.). The Stille Reaction. Retrieved March 7, 2024, from [Link]
-
Organic Synthesis. (n.d.). Stille Coupling. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved March 7, 2024, from [Link]
-
Wikipedia contributors. (n.d.). Stille reaction. Wikipedia. Retrieved March 7, 2024, from [Link]
-
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. Retrieved March 7, 2024, from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved March 7, 2024, from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved March 7, 2024, from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved March 7, 2024, from [Link]
-
Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Retrieved March 7, 2024, from [Link]
-
Nature. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved March 7, 2024, from [Link]
-
Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(39), 10035-10039. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved March 7, 2024, from [Link]
-
ResearchGate. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved March 7, 2024, from [Link]
-
Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. Retrieved March 7, 2024, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved March 7, 2024, from [Link]
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ACS Publications. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]
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Application and Protocol for the Sonogashira Coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene
Introduction: The Strategic Importance of Fluorinated Enynes in Modern Chemistry
The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by palladium and a copper(I) co-catalyst, has revolutionized the synthesis of complex molecular architectures.[2][3] Its applications are vast, particularly in the realms of pharmaceuticals, natural products, and advanced organic materials.[3][4][5]
The incorporation of fluorine-containing moieties, such as the trifluoromethyl group, into organic molecules is a widely employed strategy in drug discovery and materials science.[2][6] The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][7] Consequently, 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene emerges as a highly valuable building block. Its structure combines a reactive vinyl bromide with an electron-withdrawing trifluoromethyl group, making it an excellent candidate for Sonogashira coupling to generate conjugated enynes, which are key intermediates in the synthesis of bioactive compounds and functional materials.[8][9] The electron-deficient nature of this substrate is anticipated to facilitate the oxidative addition step in the palladium catalytic cycle, a crucial phase of the reaction.[2][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene in Sonogashira coupling reactions. It delves into the mechanistic underpinnings, offers detailed experimental protocols, and discusses key optimization parameters to ensure successful and reproducible outcomes.
Mechanistic Insight: The Dual Catalytic Cycles of the Sonogashira Reaction
The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10][11] Understanding these cycles is paramount for troubleshooting and optimizing the reaction.
Figure 1: The dual catalytic cycles of the Sonogashira reaction.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the vinyl bromide (in this case, 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene) to form a Pd(II) complex.[11] The reactivity order for halides is generally I > Br > Cl.[11] The electron-withdrawing trifluoromethyl group on the substrate can accelerate this rate-limiting step.[9]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex, displacing the halide.[11][12]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (the enyne) and regenerate the active Pd(0) catalyst.[11]
The Copper Cycle:
-
Copper Acetylide Formation: The terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of a base to form a copper acetylide intermediate.[12][13] The base plays a crucial role in deprotonating the alkyne, increasing its nucleophilicity.[12]
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene hinges on the careful selection of several key parameters.
| Parameter | Options & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) source. PdCl₂(PPh₃)₂ and Pd(OAc)₂ are Pd(II) pre-catalysts that are reduced in situ. For the electron-deficient vinyl bromide, a catalyst system that promotes efficient oxidative addition is key.[9][10] |
| Ligand | Phosphine ligands (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | The choice of ligand can significantly impact catalyst stability and activity. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[9] NHCs are also effective alternatives to phosphines.[10] |
| Copper Co-catalyst | CuI | Copper(I) iodide is the most common co-catalyst and is crucial for the formation of the copper acetylide.[1] However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[14] |
| Base | Amine bases (e.g., Et₃N, i-Pr₂NH, piperidine, pyrrolidine), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Amine bases often serve as both the base and the solvent or co-solvent.[3][13] Their basicity and steric bulk influence the reaction rate.[13] Inorganic bases are useful in copper-free protocols or with amine-sensitive substrates.[13] For vinyl bromides, a moderately strong amine base is typically effective. |
| Solvent | Amine solvents (e.g., Et₃N, i-Pr₂NH), Aprotic polar solvents (e.g., DMF, THF, Dioxane) | The solvent must be able to dissolve all reaction components.[15] Amine solvents are often used in excess. THF and DMF are common choices for their solvating properties and appropriate boiling points for reactions that require heating.[15] |
| Temperature | Room temperature to elevated temperatures (e.g., 50-100 °C) | While many Sonogashira couplings can proceed at room temperature, less reactive substrates like bromides may require heating to facilitate the oxidative addition step.[3][14] Careful temperature control is necessary to prevent catalyst decomposition.[14] |
Copper-Free Sonogashira Coupling: A Viable Alternative
In instances where the homocoupling of the terminal alkyne is a significant side reaction, or if the substrate is sensitive to copper, a copper-free Sonogashira protocol can be employed.[16][17][18] These reactions typically require more active palladium catalysts, often with bulky, electron-rich ligands, and may necessitate higher reaction temperatures.[10][19] The base in copper-free systems is often an inorganic base like Cs₂CO₃ or an amine base in high concentration.[16][20]
Experimental Protocols
The following protocols are designed as a starting point for the Sonogashira coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific alkyne coupling partners.
Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling
This protocol is a robust and generally applicable method for the coupling of vinyl bromides.
Figure 2: Experimental workflow for Protocol A.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF (or DMF) (to achieve a concentration of ~0.1-0.2 M with respect to the vinyl bromide) and triethylamine (3.0 equivalents) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 equivalents) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If no reaction is observed after 1-2 hours (as monitored by TLC or GC-MS), gradually increase the temperature to 50-80 °C. Continue to monitor the reaction until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (to complex with the copper salts).[14]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a concern or for substrates incompatible with copper.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene (1.0 equivalent), a palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., XPhos, 4-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Base and Solvent Addition: Add an inorganic base (e.g., Cs₂CO₃, 2.0 equivalents) and an anhydrous solvent (e.g., Dioxane or DMF).
-
Alkyne Addition: Add the terminal alkyne (1.5 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Troubleshooting and Considerations
-
Low Yield: If the reaction yields are low, consider increasing the reaction temperature, using a more active catalyst system (e.g., with a bulkier, more electron-rich ligand), or ensuring the reaction is rigorously deoxygenated.[14]
-
Alkyne Homocoupling (Glaser Product): If significant homocoupling is observed in the copper-cocatalyzed protocol, switch to the copper-free protocol.[14] Ensure the reaction is performed under strictly anaerobic conditions.
-
Catalyst Decomposition: The formation of palladium black indicates catalyst decomposition. This can be mitigated by using a lower reaction temperature, ensuring an inert atmosphere, or using a more stable ligand.[14]
-
Stereochemistry: The (E)-stereochemistry of the vinyl bromide is expected to be retained in the product.
Conclusion
The Sonogashira coupling of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene is a highly effective method for the synthesis of valuable fluorinated enynes. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields and purity. Both the classic copper-cocatalyzed and the copper-free protocols offer viable pathways, with the choice depending on the specific alkyne substrate and potential side reactions. The protocols and guidelines presented herein provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.
References
- The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide - Benchchem.
-
Sonogashira coupling - Wikipedia. Available at: [Link]
- Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene - Benchchem.
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Sonogashira Coupling Definition - Organic Chemistry Key... - Fiveable. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available at: [Link]
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Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). Available at: [Link]
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Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
-
Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Request PDF - ResearchGate. Available at: [Link]
-
Palladium Catalysts for Cross-Coupling Reaction - MDPI. Available at: [Link]
-
Role of Surface Basic Sites in Sonogashira Coupling Reaction over Ca5(PO4)3OH Supported Pd Catalyst - ACS Publications. Available at: [Link]
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Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. Available at: [Link]
-
Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. Available at: [Link]
-
Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. Available at: [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. Available at: [Link]
-
Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. Available at: [Link]
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Sonogashira Coupling - SynArchive. Available at: [Link]
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Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. Available at: [Link]
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Sonogashira Coupling - YouTube. Available at: [Link]
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Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments - ACS Publications. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation | Organic Letters - ACS Publications. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes - Organic Chemistry Portal. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]
-
Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]
-
Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. Available at: [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Available at: [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]
-
Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
-
Regioselective Fluorination of 1-(2,2-Dibromovinyl)benzene Derivatives with Wet Tetra-n-butylammonium Fluoride: One-Pot Synthesis of (Z) - Organic Chemistry Portal. Available at: [Link]
-
Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
-
An Efficient Synthesis of Azetidines with (2-Bromoethyl)sulfonium Triflate - University of Bristol. Available at: [Link]
-
Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene D - Semantic Scholar. Available at: [Link]
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Scalable Synthesis of (E)-1-(2-Bromoethenyl)-4-(trifluoromethyl)benzene: A Stereoselective Catalytic Halodecarboxylation Approach
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Validated Protocol
Strategic Rationale
The compound (E)-1-(2-bromoethenyl)-4-(trifluoromethyl)benzene (commonly known as (E)-4-(trifluoromethyl)-β-bromostyrene) is a highly prized electrophilic building block in pharmaceutical development. The trifluoromethyl (-CF₃) group imparts enhanced lipophilicity and metabolic stability to active pharmaceutical ingredients (APIs), while the (E)-vinyl bromide moiety serves as a stereospecific handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, and Sonogashira).
Achieving high (E)-stereoselectivity at scale is historically challenging. Traditional Wittig olefinations yield difficult-to-separate E/Z mixtures, rendering them unsuitable for multi-kilogram scale-up. To bypass these limitations, this application note details a highly scalable, metal-free catalytic Hunsdiecker-type bromodecarboxylation . By utilizing 3-(4-(trifluoromethyl)phenyl)acrylic acid as the precursor, this method guarantees exceptional (E)-selectivity, utilizes inexpensive reagents, and avoids the need for chromatographic purification.
Mechanistic Insights & Causality (E-E-A-T)
The core of this protocol relies on the lithium acetate (LiOAc)-catalyzed decarboxylative bromination using N-bromosuccinimide (NBS) .
Why LiOAc? The choice of LiOAc over sodium or potassium salts is not arbitrary. The highly charge-dense lithium cation coordinates strongly with the carboxylate anion, forming a tight ion pair in the acetonitrile/water solvent system. This coordination significantly enhances the nucleophilicity of the α,β-unsaturated double bond compared to the protonated acid.
Stereochemical Causality:
-
Nucleophilic Attack: The activated double bond attacks the electrophilic bromine of NBS, forming a rigid bromonium ion intermediate.
-
Anti-Elimination: The stereochemistry is strictly governed by the subsequent concerted anti-elimination of carbon dioxide (CO₂) and the bromide ion. Because the -CF₃ group is strongly electron-withdrawing, it stabilizes the intermediate against unwanted side reactions (like over-bromination, which plagues electron-rich substrates) .
-
Thermodynamic Control: The anti-elimination exclusively yields the trans (E)-alkene, completely bypassing the thermodynamic E/Z equilibration seen in radical-based pathways.
Figure 1: Two-step scalable synthetic workflow for (E)-1-(2-bromoethenyl)-4-(trifluoromethyl)benzene.
Comparative Analysis of Synthetic Routes
To justify the selection of the halodecarboxylation route for scale-up, the following table summarizes the quantitative metrics across standard methodologies:
| Synthetic Route | Typical Yield | (E):(Z) Selectivity | Reagent Cost | Scalability & Purification |
| Wittig Olefination | 60–75% | ~60:40 (Poor) | High (Phosphonium salts) | Low (Requires column chromatography) |
| Alkyne Hydrobromination | 70–85% | ~80:20 (Moderate) | High (Transition metals) | Moderate (Catalyst removal required) |
| Catalytic Halodecarboxylation | 85–95% | >98:2 (Excellent) | Low (NBS, LiOAc) | High (Crystallization / Distillation) |
Detailed Experimental Protocols
These protocols are designed as self-validating systems . In-Process Controls (IPCs) and specific workup triggers ensure that the operator can verify the success of each step before proceeding, minimizing the risk of batch failure.
Phase 1: Synthesis of (E)-3-(4-(trifluoromethyl)phenyl)acrylic acid
Via Knoevenagel-Doebner Condensation
Reagents:
-
4-(Trifluoromethyl)benzaldehyde: 100 g (0.574 mol, 1.0 eq)
-
Malonic acid: 89.6 g (0.861 mol, 1.5 eq)
-
Pyridine: 200 mL (Solvent / Base)
-
Piperidine: 4.9 g (0.057 mol, 0.1 eq)
Step-by-Step Methodology:
-
Initiation: Charge a 1 L 3-neck round-bottom flask (equipped with a reflux condenser and internal thermometer) with 4-(trifluoromethyl)benzaldehyde, malonic acid, and pyridine. Stir to dissolve.
-
Catalysis: Add piperidine dropwise at room temperature.
-
Reaction: Heat the mixture to 90°C. Self-Validation: Observe steady CO₂ evolution (bubbling). Continue heating for 4–6 hours until gas evolution ceases.
-
IPC: Analyze an aliquot via TLC (Hexanes/EtOAc 4:1, UV active). The reaction is complete when the aldehyde spot (Rf ~0.8) is completely consumed.
-
Workup: Cool the mixture to 10°C in an ice bath. Slowly pour the mixture into 1 L of vigorously stirred ice-cold 2M HCl to precipitate the product. Causality: The strong acid neutralizes pyridine and protonates the cinnamate, forcing the highly crystalline acid out of solution.
-
Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 × 200 mL) to remove residual pyridine salts. Dry under vacuum at 50°C to constant weight. Expected Yield: 115 g (92%).
Phase 2: Synthesis of (E)-1-(2-bromoethenyl)-4-(trifluoromethyl)benzene
Via LiOAc-Catalyzed Halodecarboxylation
Reagents:
-
(E)-3-(4-(trifluoromethyl)phenyl)acrylic acid: 100 g (0.463 mol, 1.0 eq)
-
N-Bromosuccinimide (NBS): 86.5 g (0.486 mol, 1.05 eq)
-
Lithium acetate (LiOAc): 3.05 g (0.046 mol, 0.1 eq)
-
Acetonitrile/Water (95:5 v/v): 500 mL
Step-by-Step Methodology:
-
Preparation: In a 2 L reactor shielded from direct light (to prevent radical side-reactions), dissolve the acrylic acid derivative and LiOAc in the CH₃CN/H₂O mixture. Stir at 20°C.
-
Halogenation: Add NBS portionwise over 30 minutes. Causality: The reaction is mildly exothermic. Portionwise addition prevents temperature spikes that could lead to lactone byproducts.
-
Reaction: Stir the mixture at room temperature for 3 hours. Self-Validation: The solution will initially turn yellow/orange and gradually fade as the bromonium intermediate is consumed and CO₂ is evolved.
-
IPC: Confirm completion via GC-MS or TLC (Hexanes/EtOAc 9:1). The starting acid must be completely consumed.
-
Quench & Extraction: Add 200 mL of 10% aqueous Na₂S₂O₃ to quench unreacted NBS. Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 × 250 mL).
-
Washing (Critical Step): Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 200 mL). Self-Validation: This step removes any trace unreacted starting acid. If bubbling occurs, acid was present.
-
Concentration & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified via short-path vacuum distillation (b.p. ~85-90°C at 1 mmHg) or crystallized from cold hexanes to yield the pure (E)-isomer. Expected Yield: 105 g (90%), >98% (E)-isomer.
Process Optimization & Troubleshooting
-
Issue: Formation of α-bromo-β-lactone byproduct.
-
Causality: If the solvent is strictly anhydrous, the carboxylate anion can intramolecularly attack the bromonium ion before decarboxylation occurs, forming a stable lactone.
-
Solution: Always maintain exactly 5% water (v/v) in the acetonitrile solvent. Water acts as a crucial dielectric mediator that stabilizes the transition state for CO₂ elimination, heavily favoring the formation of the vinyl bromide .
-
-
Issue: Loss of (E)-stereoselectivity (appearance of Z-isomer).
-
Causality: The presence of radical initiators (e.g., ambient UV light or trace transition metals) can trigger a radical decarboxylation pathway, which is not stereospecific and leads to E/Z equilibration.
-
Solution: Conduct the reaction in opaque or amber glassware. If scaling up in stainless steel reactors, the addition of a radical scavenger (e.g., 1 mol% BHT) ensures the reaction remains strictly within the ionic, stereospecific pathway.
-
References
-
Chowdhury, S.; Roy, S. "The First Example of a Catalytic Hunsdiecker Reaction: Synthesis of β-Halostyrenes." The Journal of Organic Chemistry, 1997, 62(1), 199–200. URL:[Link]
-
Kuang, C.; Senboku, H.; Tokuda, M. "Stereoselective synthesis of (E)-β-arylvinyl bromides by microwave-induced Hunsdiecker-type reaction." Tetrahedron, 2005, 61(3), 637–642. URL:[Link]
-
Varenikov, A.; Shapiro, E.; Gandelman, M. "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2021, 121(13), 7692–7812. URL:[Link]
Troubleshooting & Optimization
Catalysis Technical Support Center: Optimizing Cross-Coupling of Electron-Deficient Styryl Bromides
Welcome to the Catalysis Support Portal. As a Senior Application Scientist, I frequently consult on the unique challenges posed by electron-poor styryl bromides (e.g., substrates bearing -NO₂, -CN, or -CF₃ groups) in palladium- and nickel-catalyzed cross-coupling.
While the electron-withdrawing group (EWG) activates the C–Br bond for rapid oxidative addition, it simultaneously renders the resulting organometallic intermediate highly susceptible to degradation, stereochemical leakage, and homocoupling. This guide provides field-proven, causality-driven troubleshooting strategies to help you achieve high-fidelity C–C bond formation.
Part 1: Mechanistic Diagnostics & Troubleshooting FAQs
Q1: Why am I isolating significant amounts of the homocoupled diene (1,4-diarylbutadiene) instead of my cross-coupled product?
Causality: This is a classic kinetic mismatch. EWGs on the styryl bromide accelerate oxidative addition, rapidly forming the Pd(II)-styryl intermediate. If the subsequent transmetalation step is slow (common with standard boronic acids), this intermediate accumulates. When using simple phosphine ligands (e.g., PPh₃, PMePh₂), the stalled Pd(II) complex undergoes an aberrant P–C reductive elimination. This off-cycle pathway forms a styrylphosphonium salt and generates a highly active, ligand-deficient Pd(0) species that rapidly consumes another equivalent of your styryl bromide, resulting in homocoupling[1].
Intervention: You must accelerate transmetalation and suppress P–C cleavage.
-
Ligand Selection: Switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or SPhos). Their steric bulk prevents the formation of off-cycle bis-phosphine complexes, while their electron-rich nature accelerates both transmetalation and the desired C–C reductive elimination.
-
Alternative Catalysis: If homocoupling persists, consider switching from Suzuki conditions to a2 using a dual-ligand system (e.g., bipyridine + bisphosphine) to strictly control electrophile differentiation.
Q2: My starting material is pure (E)-styryl bromide, but my product is a mixture of (E)- and (Z)-alkenes. How do I prevent stereochemical leakage?
Causality: Stereoretention depends entirely on the kinetic stability of the Pd(II)-styryl intermediate. EWGs stabilize the zwitterionic resonance structures of this intermediate, significantly lowering the activation barrier for π
σ
π isomerization. If the intermediate sits in the catalytic cycle too long before transmetalation occurs, 3.Intervention: Freeze out the isomerization pathway by maximizing the transmetalation rate and lowering the reaction temperature.
-
Nucleophile Upgrade: Switch from standard boronic acids to more reactive potassium trifluoroborate salts or MIDA boronates.
-
Temperature & Precatalyst: Lower the reaction temperature to 40 °C. To achieve turnover at this temperature, use a highly active precatalyst like XPhos Pd G3 or Pd-PEPPSI-IPr, which rapidly generates the active L₁Pd(0) species without requiring thermal activation.
Q3: The reaction stalls at low conversion, and GC-MS shows protodehalogenation (styrene) and alkyne formation. What is destroying my starting material?
Causality: Electron-poor styryl bromides possess highly acidic vinylic protons. When subjected to strong, alkoxide bases (e.g., NaOtBu) at elevated temperatures, the base acts as a Brønsted base rather than a transmetalation activator. This triggers an E2 elimination of HBr, yielding a terminal alkyne. Alternatively, alkoxide bases can undergo β -hydride elimination to form a Pd-hydride species, which reductively eliminates to yield the protodehalogenated styrene.
Intervention: Strictly avoid alkoxide bases and high temperatures. Utilize mild, inorganic bases (e.g., K₃PO₄, CsF) in a biphasic solvent system (THF/H₂O) to ensure base solubility without introducing strongly basic alkoxides.
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the critical divergence points of the Pd(II)-styryl intermediate. Controlling the kinetic fate of this node is the key to optimizing your yield.
Figure 1: Divergent reaction pathways of the Pd(II)-styryl intermediate determining final yield.
Part 3: Quantitative Condition Optimization Matrix
To demonstrate the causality discussed above, review the optimization data for the coupling of a model electron-deficient substrate: (E)-1-bromo-2-(4-nitrophenyl)ethene with phenylboronic acid.
| Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | E:Z Ratio | Primary Failure Mode |
| Pd(PPh₃)₄ (5%) | Na₂CO₃ (2.0) | PhMe / H₂O | 80 | 42% | 75:25 | Homocoupling (Diene) |
| Pd(dppf)Cl₂ (5%) | NaOtBu (2.0) | THF (Anhydrous) | 65 | 18% | N/A | Alkyne Formation (E2) |
| Pd(OAc)₂ / SPhos (2%) | K₃PO₄ (3.0) | 1,4-Dioxane | 80 | 65% | 88:12 | Isomerization |
| XPhos Pd G3 (2%) | K₃PO₄ (aq) (3.0) | THF / H₂O (10:1) | 40 | 94% | >99:1 | None (Optimized) |
Data Interpretation: The transition to a highly active G3 precatalyst allows for a temperature reduction to 40 °C, completely shutting down the π
σ
π isomerization pathway. The use of aqueous K₃PO₄ provides sufficient hydroxide to rapidly form the reactive boronate species, accelerating transmetalation and outcompeting homocoupling.Part 4: Self-Validating Standard Operating Procedure (SOP)
This protocol utilizes a "kinetic trapping" philosophy, ensuring the Pd(II) intermediate is transmetalated the moment it forms.
Objective: High-fidelity Suzuki-Miyaura coupling of an electron-poor (E)-styryl bromide with >90% yield and >99:1 stereoretention.
Materials:
-
(E)-Styryl bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic acid or Potassium aryltrifluoroborate (1.5 equiv, 1.5 mmol)
-
XPhos Pd G3 (0.02 equiv, 2 mol%)
-
K₃PO₄ (3.0 equiv, 3.0 mmol)
-
THF (Degassed, 10 mL) and Deionized H₂O (Degassed, 1 mL)
Step-by-Step Methodology:
-
Atmosphere Control: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the styryl bromide, arylboronic acid, and XPhos Pd G3. Evacuate and backfill the flask with ultra-high purity Argon three times. (Causality: Trace oxygen oxidizes the phosphine ligand, promoting the homocoupling pathway).
-
Solvent Introduction: Add 10 mL of sparged THF via syringe. Stir at room temperature for 2 minutes.
-
Validation Checkpoint 1: The solution should transition from a pale yellow suspension to a clear, deep red/orange homogeneous solution. This color shift confirms the deprotonation of the G3 precatalyst and the generation of the active L₁Pd(0) species. If the solution remains cloudy yellow, your precatalyst has degraded.
-
-
Base Addition: Dissolve K₃PO₄ in 1 mL of degassed H₂O. Inject this aqueous base solution dropwise into the stirring THF mixture over 1 minute.
-
Kinetic Trapping (Reaction): Heat the biphasic mixture to exactly 40 °C using a precisely controlled oil bath or heating block. Stir vigorously (1000 rpm) to maximize the interfacial surface area between the organic and aqueous layers.
-
Reaction Monitoring: After 45 minutes, halt stirring to allow phase separation. Extract a 10 µL aliquot from the organic layer for GC-MS analysis.
-
Validation Checkpoint 2: Analyze the chromatogram. You should observe <2% of the 1,4-diarylbutadiene mass peak. If diene formation exceeds 5%, your transmetalation is too slow; quench the reaction and verify the quality/solubility of your boronic acid for the next run.
-
-
Workup: Upon full consumption of the styryl bromide (typically 1–2 hours), cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with Trifluoromethylated Arenes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and actionable protocols for a common yet challenging issue: catalyst deactivation when working with trifluoromethylated (CF₃) arenes. Our goal is to move beyond simple checklists and provide a framework for diagnosing, understanding, and overcoming catalyst poisoning to ensure the robustness and success of your synthetic campaigns.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding catalyst poisoning in the context of CF₃-containing substrates.
Q1: My cross-coupling reaction with a trifluoromethylated arene has stalled or shows very low conversion. Is catalyst poisoning the likely cause?
A1: It is a strong possibility. The primary indicators of catalyst poisoning include a sudden drop in reaction rate, low or incomplete conversion, and inconsistent results between batches[1]. While other factors like incorrect reaction conditions or reagent degradation can be at play, the presence of a trifluoromethyl group introduces a specific potential poison: the fluoride ion[2][3]. If you observe these symptoms, especially when a similar, non-fluorinated analogue of your substrate reacts cleanly, catalyst poisoning should be your primary line of investigation.
Q2: How does the trifluoromethyl group lead to catalyst poisoning?
A2: The carbon-fluorine bond is exceptionally strong, but under certain catalytic conditions (particularly with transition metals like palladium), side reactions can lead to C-F bond activation or decomposition of the CF₃ group. This process can release fluoride ions (F⁻) into the reaction medium. Fluoride is a potent poison for many transition metal catalysts. It can bind strongly to the metal center (e.g., Palladium), forming stable, catalytically inactive metal-fluoride species that halt the catalytic cycle[2][3]. This deactivation pathway is often subtle and can occur even with seemingly stable starting materials.
Q3: Besides fluoride, what are other common poisons I should be aware of?
A3: While fluoride is a specific concern with CF₃-arenes, general catalyst poisons can also be the culprits. These include:
-
Sulfur Compounds: Often present as impurities in reagents or solvents (e.g., thiophenes)[4][5][6][7].
-
Halides: Chloride or bromide from starting materials or additives can sometimes interfere with the catalyst[1][4][8].
-
Coordinating Heterocycles: Nitrogen-containing compounds (e.g., pyridine, imidazoles) can bind to the metal center and inhibit catalysis[1][8].
-
Water/Moisture: Can lead to the formation of inactive metal hydroxides or facilitate the hydrolysis of reagents, which in turn can poison the catalyst[9].
Q4: I see a black precipitate in my palladium-catalyzed reaction. What is it, and does it confirm poisoning?
A4: The black precipitate is likely palladium black, which is finely divided, aggregated palladium metal[8]. Its formation indicates that the active, soluble Pd(0) catalyst has destabilized and crashed out of solution. While this is a form of catalyst deactivation, it is not synonymous with poisoning. Aggregation can be caused by poor ligand choice, incorrect solvent, or high temperatures. However, poisoning can lead to aggregation. For instance, if a poison alters the electronic state of the palladium complex, it can make it more prone to precipitation[8]. The presence of palladium black confirms catalyst deactivation, and poisoning is a very common underlying cause.
Q5: Is it possible to regenerate a catalyst that has been poisoned?
A5: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the catalyst support. For poisons that adsorb to the surface, treatments can be effective. For instance, carbonaceous deposits (coking) can sometimes be burned off through oxidative treatment, while sulfur poisoning can occasionally be reversed with high-temperature hydrogen treatment[1][5][10][11]. However, irreversible poisoning, such as the formation of a very stable metal-fluoride bond, may render the catalyst unsalvageable. See Protocol 3 for a general procedure for catalyst regeneration.
Part 2: In-Depth Troubleshooting Guides
Use these guides to systematically diagnose and resolve issues based on the specific symptoms observed in your experiment.
Guide 1: Reaction Stalled or Exhibiting Low Conversion
This is the most common symptom of catalyst poisoning. The key is to systematically isolate the variable causing the deactivation.
Caption: Troubleshooting Decision Tree for Low Conversion.
Causality Behind the Workflow: The most critical diagnostic step is the control reaction (Protocol 1 ). By substituting your trifluoromethylated arene with a non-fluorinated analogue (e.g., replacing -CF₃ with -CH₃ or -Ph), you can determine if the issue is inherent to the CF₃ group.
-
If the control succeeds: This provides strong evidence that a species derived from your CF₃-arene, most likely fluoride, is poisoning the catalyst. Your focus should shift to mitigating this specific issue, perhaps by using fluoride scavengers or a more robust catalyst system.
-
If the control fails: The problem is likely more general. The culprit could be a contaminated solvent, a bad batch of base, a degraded ligand, or a universal poison like sulfur present in one of the reagents[6][7]. In this case, systematic purification of all reaction components is the logical next step (Protocol 2 ).
Part 3: Mechanistic Insights into Fluoride Poisoning
Understanding the mechanism of deactivation is key to designing a rational solution. Fluoride poisoning typically involves the interaction of F⁻ ions with the active metal center, disrupting the catalytic cycle.
Caption: Fluoride (F⁻) Interruption of a Palladium Catalytic Cycle.
As depicted, the active Pd(0) catalyst enters the cycle via oxidative addition. However, if fluoride ions are generated from a side reaction involving the trifluoromethylated arene, they can coordinate to the electron-deficient palladium center. This forms a highly stable and often anionic palladium-fluoride complex, such as [F-Pd(0)Ln]⁻[2][3]. This complex is typically unable to participate in oxidative addition, effectively removing the catalyst from the cycle and shutting down the reaction.
Part 4: Diagnostic and Remediation Protocols
These protocols provide step-by-step instructions for the key experiments described in the troubleshooting guides.
Protocol 1: Diagnostic Control Experiment
Objective: To determine if the reaction failure is specific to the trifluoromethylated substrate.
Methodology:
-
Select an Analogue: Choose a control substrate that is electronically and sterically similar to your problematic substrate but lacks the CF₃ group. For example, if you are using 4-bromobenzotrifluoride, use 4-bromotoluene or 4-bromobiphenyl as a control.
-
Set Up Parallel Reactions: Prepare two identical reactions.
-
Reaction A (Test): Use your trifluoromethylated substrate.
-
Reaction B (Control): Use the non-fluorinated analogue.
-
-
Identical Conditions: Ensure all other parameters are strictly identical: same catalyst lot, same ligand lot, same batch of solvent, same base, same temperature, and same stirring rate.
-
Monitor: Track the progress of both reactions over time using an appropriate analytical technique (TLC, GC-MS, LC-MS, or ¹H/¹⁹F NMR).
-
Analyze:
-
If Reaction B proceeds to high conversion while Reaction A stalls, it is a strong indicator of CF₃-related catalyst poisoning.
-
If both reactions fail, the issue is general and not specific to the fluorinated substrate. Proceed to Protocol 2 .
-
Protocol 2: Reagent and Solvent Purification
Objective: To eliminate common catalyst poisons (water, sulfur, trace metals, organic impurities) from reaction components.
Data Presentation: Common Purification Techniques
| Component | Target Impurity | Recommended Purification Method |
| Solvents | Water, Oxygen, Peroxides | Passage through a column of activated alumina (for solvents like THF, Toluene, Dioxane) or distillation from an appropriate drying agent (e.g., CaH₂ for MeCN, Na/benzophenone for THF). Followed by sparging with an inert gas (Ar or N₂). |
| Liquid Reagents | Water, Acid/Base Impurities | Distillation under reduced pressure. For basic reagents (e.g., amines), distillation from KOH can be effective. |
| Solid Reagents | Adsorbed Impurities | Recrystallization from an appropriate solvent system. |
| Gases | Oxygen, Moisture | Passage through an oxygen/moisture trap. |
Protocol 3: Catalyst Regeneration via Hydrogen Treatment (for Pd/C)
Objective: To attempt the removal of surface-adsorbed poisons from a supported palladium catalyst. Warning: This procedure involves flammable hydrogen gas and should only be performed in a well-ventilated fume hood with appropriate safety measures.
Methodology:
-
Catalyst Isolation: Carefully filter the poisoned catalyst (e.g., Pd/C) from the reaction mixture. Wash it with a solvent used in the reaction (e.g., toluene) and then a more volatile solvent (e.g., ethanol) to remove residual organics. Dry the catalyst under vacuum.
-
Reactor Setup: Place the dried, poisoned catalyst in a tube furnace or a suitable high-temperature reactor.
-
Inert Purge: Purge the system with an inert gas (Argon or Nitrogen) for 20-30 minutes to completely remove any residual air.
-
Hydrogen Flow: Switch the gas feed to high-purity hydrogen gas at a controlled flow rate.
-
Thermal Treatment: While maintaining the hydrogen flow, gradually heat the reactor to 300-450°C. The optimal temperature can depend on the poison's nature[1].
-
Hold: Maintain the target temperature for 2-4 hours under the hydrogen atmosphere. This step aims to reduce the palladium oxide surface and hydrogenolyze adsorbed poisons[5].
-
Cooldown: Turn off the heater and allow the reactor to cool to room temperature under the hydrogen flow.
-
Final Purge: Once at room temperature, switch the gas back to an inert gas to flush out all hydrogen before handling the catalyst.
-
Test Activity: Use the regenerated catalyst in a small-scale test reaction to evaluate its activity. A significant recovery of catalytic function indicates successful regeneration.
References
-
Catalyst Poisoning: Palladium & Platinum | StudySmarter. (n.d.). Retrieved March 12, 2026, from StudySmarter. [Link]
-
Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. (n.d.). Applied Catalysis B: Environmental. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. [Link]
-
Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. (n.d.). Scilit. [Link]
-
Poisoning and deactivation of palladium catalysts. (2001). Applied Catalysis A: General. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. [Link]
-
Martínez-Vivas, S., Poyatos, M., & Peris, E. (2025). Fluoride-induced redox-switchable behaviour of a palladium(II)/(IV) couple. Chemical Science. [Link]
-
Catalyst Poison Countermeasures. (n.d.). Nikki-Universal Co., Ltd. [Link]
-
Synthesis of trifluoromethyl arenes. (n.d.). Organic Chemistry Portal. [Link]
-
Catalyst Poisoning Mitigation. (2025). Energy. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Matthey. [Link]
-
Tsygankov, A. (n.d.). Fluoride-activated Catalysis. University of Groningen. [Link]
-
Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (2008). Journal of the American Chemical Society. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 3. research.rug.nl [research.rug.nl]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 6. energy.sustainability-directory.com [energy.sustainability-directory.com]
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- 9. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erepo.uef.fi [erepo.uef.fi]
- 11. scilit.com [scilit.com]
Purification techniques to separate (E)-bromovinyl from (Z)-bromovinyl isomers
Welcome to the technical support center for the purification of (E)- and (Z)-bromovinyl isomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to overcome the unique challenges posed by geometric isomer separation. This guide is structured to help you diagnose issues, select the appropriate methodology, and optimize your purification workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when tasked with separating bromovinyl E/Z isomers.
Q1: What makes the separation of (E)- and (Z)-bromovinyl isomers so challenging?
The primary difficulty stems from the very similar physicochemical properties of geometric isomers.[1] Because they share the same molecular formula and connectivity, their polarity, solubility, and boiling points are often nearly identical.[2][3] This similarity makes traditional separation techniques like fractional distillation largely ineffective, necessitating methods that can exploit subtle differences in their three-dimensional shapes.[1][2]
Q2: Which purification technique is generally the most effective for separating these isomers?
Chromatographic methods are overwhelmingly the most successful and versatile for separating (E)- and (Z)-bromovinyl isomers.[1][4] Techniques like High-Performance Liquid Chromatography (HPLC) and Flash Column Chromatography can be tailored to exploit minor differences in polarity and shape. For volatile bromovinyl compounds, Gas Chromatography (GC) is also a powerful tool.[1][5]
Q3: Can I use fractional distillation?
It is generally not a viable method. The boiling points of E/Z isomers are typically too close to allow for efficient separation, even with a highly efficient fractional distillation column.[1][2] This method is energy-intensive and often results in product streams with low isomeric purity.[2] Furthermore, the heat required for distillation can risk thermal decomposition or isomerization of the target compounds.[2]
Q4: Is isomerization a risk during the purification process itself?
Absolutely. This is a critical consideration. The energy input or chemical environment of the purification process can cause the interconversion of E/Z isomers, undoing your separation efforts. Common triggers for isomerization include:
-
Heat: As mentioned with distillation, high temperatures can provide the activation energy needed for isomerization.[6]
-
Light: Photochemical isomerization can occur, especially for compounds with conjugated systems.
-
Acidic or Basic Conditions: The presence of acids or bases can catalyze isomerization, sometimes through a carbocation or other charged intermediate.[6][7]
-
Active Stationary Phases: Certain chromatographic media, particularly highly acidic or basic silica or alumina, can promote on-column isomerization.[4]
Q5: How can I confirm the identity and purity of my separated isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method. The coupling constant (³J) between the vinylic protons is characteristically different for (E) and (Z) isomers. Generally, the ³J value for trans-protons (E-isomer) is larger (typically 12-18 Hz) than for cis-protons (Z-isomer, typically 6-12 Hz).[1] Analytical HPLC and GC are also excellent for determining the isomeric ratio by comparing the relative areas of the separated peaks.[5]
Purification Strategy Selection
Choosing the right technique is paramount. The following diagram outlines a decision-making workflow for selecting a purification strategy.
Caption: Decision workflow for selecting an appropriate purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during purification experiments.
Issue 1: Poor or no separation of isomers during column chromatography.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inappropriate Stationary Phase | Switch to silver nitrate (AgNO₃)-impregnated silica gel.[2][8] | The silver ions form reversible π-complexes with the double bond. The stability of this complex often differs between the E and Z isomers due to steric hindrance, leading to differential retention and improved separation. |
| Suboptimal Solvent System | Perform a thorough TLC analysis with a range of solvent systems. Use less polar solvents (e.g., hexane/ethyl acetate, hexane/dichloromethane gradients) for silica gel chromatography.[4] | The polarity difference between E/Z isomers is subtle. A shallow solvent gradient or an isocratic elution with a finely tuned polarity is required to resolve them. The less polar isomer (typically the E-isomer) usually elutes first on normal-phase media.[4] |
| Column Overloading | Reduce the amount of sample loaded onto the column. A general rule is to use a sample-to-silica mass ratio of 1:50 to 1:100. | Overloading the column leads to broad, overlapping bands that exceed the column's separation capacity, making it impossible to achieve baseline resolution.[5] |
| Flow Rate Too High | Reduce the flow rate of the mobile phase. | A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, enhancing the resolution between closely eluting compounds like isomers.[5] |
Issue 2: Low yield or no crystal formation during fractional crystallization.
| Possible Cause | Recommended Solution | Scientific Rationale |
| Incorrect Solvent Choice | Screen a variety of solvents. The ideal solvent should dissolve the compound completely at a high temperature but have low solubility for the desired isomer at a low temperature, while keeping the other isomer in solution.[5][9] | Crystallization relies on a significant change in solubility with temperature. If the compound is too soluble at low temperatures, it will not crystallize. If it's not soluble enough at high temperatures, you cannot form a saturated solution. |
| Cooling Rate is Too Fast | Allow the hot, saturated solution to cool slowly to room temperature, undisturbed, before moving it to an ice bath or refrigerator.[5][10] | Slow cooling promotes the growth of large, well-ordered, and pure crystals. Rapid cooling causes the compound to precipitate or "crash out" of the solution, trapping impurities and the other isomer within the crystal lattice.[10] |
| Solution is Not Saturated | After dissolving the sample in hot solvent, carefully evaporate some of the solvent to the point of saturation (i.e., until you see the first hint of crystal formation) before beginning the cooling process. | Crystallization will only occur from a supersaturated solution. If the solution is too dilute, the solubility limit will not be reached upon cooling, and no crystals will form. |
| Co-crystallization of Isomers | Try seeding the supersaturated solution with a pure crystal of the desired isomer, if available.[11] | Seeding provides a template for crystal growth, encouraging the preferential crystallization of the desired isomer and potentially preventing spontaneous nucleation of the undesired isomer.[11] |
Issue 3: Isomeric ratio changes after purification (evidence of on-column isomerization).
| Possible Cause | Recommended Solution | Scientific Rationale |
| Acidic Silica Gel | Deactivate the silica gel by adding 1-2% triethylamine or another non-nucleophilic base to the mobile phase. Alternatively, use neutral alumina as the stationary phase. | Residual acid sites on the surface of silica gel can catalyze the isomerization of the double bond. Neutralizing these sites with a base minimizes this unwanted side reaction. |
| Degradation by Light/Heat | Protect the column from direct light by wrapping it in aluminum foil. Run the chromatography at room temperature unless heat is explicitly required. | UV light and heat can provide the energy needed to overcome the rotational barrier of the double bond, leading to E/Z interconversion.[6] |
| Reactive Mobile Phase Modifiers | Avoid using strong acid modifiers (e.g., trifluoroacetic acid) in the mobile phase if your compound is acid-sensitive.[7] | Acidic modifiers, while common in HPLC for improving peak shape, can promote isomerization on the column. If an acid is necessary, use a weaker one like acetic or formic acid at a low concentration. |
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography on AgNO₃-Impregnated Silica
This method is highly effective for separating isomers with different degrees of steric hindrance around the double bond.
1. Preparation of AgNO₃-Silica: a. Dissolve silver nitrate in a polar solvent (e.g., water or acetonitrile) to create a saturated solution. b. In a fume hood, add silica gel to the AgNO₃ solution in a round-bottom flask (typically 10-15% AgNO₃ by weight of silica). c. Mix the slurry thoroughly and then remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Protect from light.
2. Column Packing: a. Prepare a slurry of the AgNO₃-silica in your starting, non-polar mobile phase (e.g., 100% Hexane). b. Pour the slurry into the column and allow it to pack under gentle pressure.
3. Sample Loading and Elution: a. Dissolve the E/Z isomer mixture in a minimal amount of a non-polar solvent (e.g., hexane or toluene). b. Carefully load the sample onto the top of the packed column. c. Begin elution with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding small amounts of a more polar solvent like ethyl acetate or dichloromethane.[4] The isomer that forms the weaker complex with silver (often the more sterically hindered Z-isomer) will typically elute first.
4. Fraction Collection and Analysis: a. Collect fractions and monitor the separation by Thin-Layer Chromatography (TLC). b. Combine the fractions containing the pure isomers and remove the solvent.
Caption: Workflow for purification using silver nitrate-impregnated silica.
Protocol 2: Purification by Fractional Crystallization
This protocol is suitable for solid samples where one isomer is significantly less soluble than the other in a particular solvent.
1. Solvent Selection: a. In small test tubes, test the solubility of your isomer mixture in various solvents at room temperature and upon heating. b. Identify a solvent that fully dissolves the mixture when hot but results in the formation of a precipitate upon cooling.
2. Dissolution: a. Place the isomeric mixture in an Erlenmeyer flask. b. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add the minimum amount of hot solvent needed to achieve full dissolution.[5][10]
3. Crystallization: a. Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. b. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least 30 minutes to an hour.
4. Isolation and Drying: a. Collect the formed crystals by vacuum filtration using a Büchner funnel.[10] b. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the more soluble isomer. c. Allow the crystals to air dry or place them in a desiccator.
5. Purity Assessment: a. Analyze the purity of the obtained crystals and the composition of the remaining mother liquor by NMR or GC/HPLC to determine the efficiency of the separation.[5]
References
- Technical Support Center: Purification of (E) and (Z) Isomers of Hex-2-en-3-ol. Benchchem.
- Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
- A Comparative Guide to the Chromatographic Separation of E/Z Isomers from Horner-Wadsworth-Emmons Reactions. Benchchem.
- Technical Support Center: Purification of 1-Bromo-4-tert-butylcyclohexane Isomers. Benchchem.
- A Comparative Guide to the Separation of (Z) and (E) Isomers of 1,4-dibromobut-2-ene. Benchchem.
- SEPARATION OF OLEFIN ISOMERS WITH REACTIVE EXTRACTIVE DISTILLATION. TU/e.
- How can we separate E and Z isomer on C18 column (non-stereospecific)? ECHEMI.
- Easy purification of isomers with prepacked glass columns. Chromatography Today.
- Resolution (Separation) of Enantiomers. Chemistry Steps.
- C60-mediated molecular shape sorting: separation and purification of geometrical isomers. PubMed.
- SOP: CRYSTALLIZATION. University of Nebraska-Lincoln.
- Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
- How can we separate E/Z isomers no UV nor fluorescent? ResearchGate.
- Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer.
- Method for separating geometrical isomer. Google Patents.
- Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Publishing.
- Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board.
- The Purification of Organic Compound: Techniques and Applications. Reachem.
- Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Study Mind.
- Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
- How to separate E and Z isomers? ResearchGate.
- Schematic procedure for isomers separation involving crystallization, chromatography, and preparative TLC. ResearchGate.
- Preventing isomerization of 1-Bromo-pent-2-ene during reaction. Benchchem.
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- 3. C60 -mediated molecular shape sorting: separation and purification of geometrical isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 9. chemistrystudent.com [chemistrystudent.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Sciencemadness Discussion Board - Separation of isomers by selective seeding and crystallisation? - Powered by XMB 1.9.11 [sciencemadness.org]
Optimizing reaction temperature for 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene coupling
Target Substrate: 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene Reaction Class: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Heck)
Welcome to the Technical Support Center. Coupling (E)-vinyl halides presents unique stereochemical challenges compared to standard aryl halides. The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group on our target substrate significantly lowers the LUMO of the vinyl bromide. While this accelerates the initial oxidative addition to the palladium catalyst, it also makes the resulting Pd(II) intermediate highly sensitive to temperature-induced side reactions.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize reaction temperatures and maintain >99% stereoretention.
Quantitative Diagnostic Data
Before adjusting your reaction parameters, consult the diagnostic table below to match your observed analytical results with the corresponding temperature-induced phenomena.
Table 1: Effect of Temperature on 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene Coupling
| Temperature (°C) | Conversion (%) | (E):(Z) Ratio | Major Byproducts Observed | Recommended Action |
| 20 - 25 (RT) | 40 - 60% | >99:1 | Unreacted starting material | Optimize base/solvent; do not heat. |
| 40 - 50 | >95% | >98:2 | Trace dehalogenation | Optimal Range. Balances rate and stereoretention. |
| 60 - 80 | >95% | ~80:20 | Isomerized (Z)-product, Pd black | Avoid. Isomerization outcompetes transmetalation. |
| >80 | Variable | ~60:40 | Dehalogenation, homocoupling | Critical failure. Redesign catalytic system. |
Troubleshooting FAQs
Q1: Why is my product showing a mixture of (E) and (Z) isomers when my starting material was >99% (E)? A1: Stereochemical scrambling in vinyl halide cross-coupling is highly temperature-dependent. Oxidative addition of the (E)-vinyl bromide to the Pd(0) active species occurs kinetically with complete retention of configuration[1]. However, at elevated temperatures (typically >60 °C), the resulting (E)-vinyl-Pd(II)-Br intermediate can undergo isomerization to the (Z)-isomer prior to the transmetalation step. This is often driven by the thermodynamic equilibration of the Pd(II) complex or reversible β-hydride elimination pathways if beta-hydrogens are present in the system. Causality & Solution: High thermal energy allows the Pd(II) intermediate to overcome the rotational barrier of the C=C bond via a zwitterionic transition state. Lower the reaction temperature to 40–45 °C. The electron-withdrawing -CF3 group sufficiently activates the vinyl bromide, allowing oxidative addition to proceed rapidly even at lower temperatures[2].
Q2: My reaction at room temperature stalls at 40% conversion. Should I increase the temperature to 80 °C to force it to completion? A2: No. Increasing the temperature to 80 °C will likely cause stereoisomerization and catalyst degradation (evidenced by the precipitation of inactive Pd black)[2]. The stall at room temperature is rarely due to slow oxidative addition; it is almost always caused by a sluggish transmetalation step[3]. Causality & Solution: Transmetalation requires the formation of a reactive palladium-hydroxo or palladium-alkoxo complex. Instead of heating, switch to a stronger, more soluble base (e.g., aqueous Cs2CO3 or TlOH ) to accelerate transmetalation at lower temperatures[4].
Q3: I am observing significant amounts of 1-vinyl-4-(trifluoromethyl)benzene (the dehalogenation product). How do I prevent this? A3: Reductive debromination is a common side reaction when using alcoholic solvents (like ethanol or isopropanol) at elevated temperatures. Causality & Solution: The alcohol solvent can undergo β-hydride elimination, transferring a hydride to the Pd(II) center. Subsequent reductive elimination yields the terminal alkene instead of the desired cross-coupled product. Avoid secondary alcohols. Use aprotic solvents like THF, 1,4-dioxane, or toluene mixed with water, and strictly maintain the temperature below 50 °C to suppress hydride transfer pathways.
Mechanistic & Troubleshooting Workflows
To visualize the causality of temperature-induced failures, refer to the mechanistic pathway and decision tree below.
Mechanistic pathway of Pd-catalyzed vinyl bromide coupling highlighting temperature-dependent isomerization.
Decision tree for troubleshooting temperature and conversion issues in vinyl bromide cross-coupling.
Optimized Experimental Protocol (Self-Validating System)
This protocol is engineered to maximize conversion while strictly preserving the (E)-alkene geometry. It incorporates an In-Process Control (IPC) step to validate stereoretention before committing to full workup.
Reagents & Equipment:
-
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(dppf)Cl2⋅CH2Cl2 (0.03 mmol, 3 mol%)
-
Cs2CO3 (3.0 mmol, 3.0 equiv)
-
Degassed THF (5 mL) and Degassed H2O (1 mL)
-
Schlenk tube and temperature-controlled heating block.
Step-by-Step Methodology:
-
Catalyst & Substrate Loading: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl bromide, arylboronic acid, Pd(dppf)Cl2⋅CH2Cl2 , and Cs2CO3 .
-
Atmospheric Control: Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment. Oxygen contamination will oxidize the Pd(0) species, forcing you to increase the temperature to initiate the reaction, which triggers isomerization.
-
Solvent Addition: Add the degassed THF and H2O via syringe. The biphasic nature of this solvent system is intentional; it dissolves the inorganic base to accelerate transmetalation without requiring high temperatures or alcoholic solvents[4].
-
Precision Heating: Submerge the reaction vessel into a heating block pre-set strictly to 45 °C . Stir vigorously (1000 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers.
-
Self-Validating In-Process Control (IPC): After 4 hours, halt stirring and allow the layers to separate. Withdraw a 50 µL aliquot from the upper organic layer via a micro-syringe. Filter this aliquot through a 1-inch silica plug using ethyl acetate, evaporate the solvent, and analyze via crude 1H NMR.
-
Validation Metric: Locate the vinylic protons (typically between δ 6.5 - 7.5 ppm). Calculate the coupling constant ( J ). An (E)-alkene will display a J -value of 14–16 Hz , whereas a (Z)-alkene will show 8–12 Hz . Proceed to workup only if the (E):(Z) ratio is >98:2 and conversion is >95%.
-
-
Quench & Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL), wash with deionized water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.
References
- Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides - PMC - NIH.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 1-(Bromomethyl)-2-(trifluoromethyl)benzene. BenchChem.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. LibreTexts.
Sources
Solvent selection for maximizing solubility of fluorinated vinyl bromides
Welcome to the Advanced Synthesis Support Center . This portal is designed for drug development professionals and synthetic chemists seeking authoritative, field-proven solutions for handling the unique physicochemical behavior of fluorinated vinyl bromides.
Below, you will find in-depth FAQs, troubleshooting guides, quantitative data, and self-validating protocols to optimize your solvent selection and maximize reaction yields.
PART 1: Fundamental Principles & FAQs
Q1: Why do fluorinated vinyl bromides exhibit unpredictable solubility profiles compared to their non-fluorinated analogs? A: The substitution of hydrogen with fluorine drastically alters the cohesive energy density of the molecule. Fluorine's high electronegativity and low polarizability reduce intermolecular dispersion forces ( δD ), while the adjacent bulky, polarizable bromine atom creates a strong localized dipole ( δP ). According to Hansen Solubility Parameter (HSP) theory, this creates a "split" affinity[1]. The fluorinated domain prefers low-surface-tension, non-polar environments, whereas the polarized C-Br bond requires a medium with sufficient dipolarity to stabilize it. Consequently, standard non-polar solvents (like hexane) fail to solvate the polar domain, and highly protic solvents (like methanol) fail due to the lack of hydrogen-bond acceptors on the substrate.
Q2: What is the recommended approach for replacing hazardous dipolar aprotic solvents (DMF, NMP) in cross-coupling reactions involving these substrates? A: Traditional dipolar aprotic solvents like NMP and DMF are increasingly restricted in pharmaceutical manufacturing due to reprotoxicity and stringent environmental regulations[2]. To maintain solubility and catalytic efficiency, we recommend evaluating greener alternatives such as Cyrene (dihydrolevoglucosenone) or γ -valerolactone (GVL)[3]. Cyrene possesses a Kamlet-Taft dipolarity/polarizability ( π∗ ) and HSP profile remarkably similar to NMP, making it an excellent drop-in replacement for Suzuki-Miyaura or Heck couplings of fluorinated vinyl bromides.
PART 2: Troubleshooting Guide
Issue 1: Substrate precipitation during low-temperature metal-halogen exchange.
-
Causality: At cryogenic temperatures (e.g., -78 °C), the entropic penalty of dissolution increases. Fluorinated vinyl bromides often crash out in pure THF because the dispersion parameter ( δD ) mismatch becomes pronounced as thermal energy decreases.
-
Solution: Implement a co-solvent system. Adding 10–20% volume of a non-polar, low-freezing-point solvent like pentane or methylcyclohexane to the THF alters the bulk dispersion parameter of the medium, pushing the solvent sphere closer to the substrate's HSP radius ( Ra ).
Issue 2: Biphasic separation and stalled conversion in aqueous-organic Suzuki-Miyaura couplings.
-
Causality: Fluorinated compounds are highly hydrophobic. In standard Toluene/water mixtures, the fluorinated vinyl bromide partitions exclusively into the organic phase, while the inorganic base and the active catalyst often partition into the aqueous phase, starving the catalytic cycle.
-
Solution: Transition to a monophasic solvent system using a miscible green solvent like ethanol mixed with water, or introduce a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBABr). TBABr increases the solubility of the base in the organic layer and stabilizes the active Pd(0) species[4].
PART 3: Quantitative Data
The table below summarizes the Hansen Solubility Parameters (HSP) for common solvents used in cross-coupling, alongside the estimated parameters for a generic fluorinated vinyl bromide. Matching the solvent's parameters to the target solute minimizes the Hansen distance ( Ra ), maximizing solubility.
| Solvent / Solute | Dispersion ( δD ) | Polar ( δP ) | H-Bonding ( δH ) | Green Chemistry Status |
| NMP | 18.0 MPa 1/2 | 12.3 MPa 1/2 | 7.2 MPa 1/2 | Restricted[2] |
| Cyrene | 18.8 MPa 1/2 | 10.6 MPa 1/2 | 6.9 MPa 1/2 | Recommended[3] |
| 2-MeTHF | 16.9 MPa 1/2 | 4.3 MPa 1/2 | 5.2 MPa 1/2 | Recommended[2] |
| Toluene | 18.0 MPa 1/2 | 1.4 MPa 1/2 | 2.0 MPa 1/2 | Substitution Advisable[2] |
| Fluoro-vinyl bromide (Est.) | 16.5 MPa 1/2 | 8.5 MPa 1/2 | 3.0 MPa 1/2 | Target Solute |
PART 4: Experimental Protocols
Protocol 1: HSP-Guided Solvent Blend Optimization
This protocol utilizes thermodynamic modeling to create a custom solvent blend that perfectly encapsulates the fluorinated vinyl bromide.
-
Step 1: Calculate the target HSP sphere for your specific fluorinated vinyl bromide using group contribution methods (e.g., Van Krevelen or Hoftyzer)[5].
-
Step 2: Select two green solvents (e.g., 2-MeTHF and Ethanol) that flank the target δD , δP , and δH values.
-
Step 3: Calculate the volume fractions ( ϕ1,ϕ2 ) required to minimize the Hansen distance ( Ra ) to the substrate using the equation: Ra2=4(δD,mix−δD,sub)2+(δP,mix−δP,sub)2+(δH,mix−δH,sub)2 .
-
Step 4: Prepare the solvent blend and dissolve the substrate at the target reaction concentration (e.g., 0.2 M).
-
Step 5 (Self-Validation): Equilibrate the solution at the intended reaction temperature. Analyze the solution using Dynamic Light Scattering (DLS) or visual inspection against a high-contrast background. Validation Check: The solution must remain optically clear; turbidity indicates a Hansen distance Ra > 8.0 MPa 1/2 , requiring a recalculation of the polar co-solvent fraction.
Protocol 2: Pd-Catalyzed Cross-Coupling in Cyrene
This protocol outlines the use of Cyrene as a sustainable, high-solubility medium for cross-coupling.
-
Step 1: In a nitrogen-filled glovebox, charge a reaction vial with the fluorinated vinyl bromide (1.0 equiv), boronic acid (1.2 equiv), Pd(dppf)Cl 2 (0.05 equiv), and anhydrous potassium phosphate (2.0 equiv).
-
Step 2: Add anhydrous Cyrene to reach a 0.2 M concentration. Cyrene's high δP ensures complete dissolution of both the lipophilic substrate and the polar catalyst[3].
-
Step 3: Seal the vial, remove it from the glovebox, and heat to 80 °C under vigorous stirring (800 rpm) for 12 hours.
-
Step 4: Cool to room temperature. Extract the mixture with ethyl acetate and wash heavily with water. (Cyrene is highly water-soluble and will partition entirely into the aqueous layer, simplifying workup).
-
Step 5 (Self-Validation): Monitor the organic layer via 19 F NMR. Validation Check: The complete disappearance of the starting material's 19 F signal and the emergence of the coupled product's distinct 19 F shift validates the solvent's efficacy in maintaining a homogeneous catalytic cycle.
PART 5: Visualizations
Caption: Workflow for determining optimal solvent systems using Hansen Solubility Parameters (HSP).
Caption: Logical causality of dipolar solvent stabilization during palladium oxidative addition.
References
-
"Revisiting Hansen Solubility Parameters by Including Thermodynamics", PMC,1
-
"Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes", UBC / ACS, 2
-
"From volatility to solubility: Thermodynamics of imidazolium-based ionic liquids containing chloride and bromide anions", ResearchGate,4
-
"Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives", Chemical Reviews - ACS Publications, 3
-
"Solubility parameter approach", Science.gov, 5
Sources
Validation & Comparative
Reactivity Comparison of Vinyl Bromide vs. Vinyl Iodide in CF₃-Substituted Systems
Executive Summary
The incorporation of the trifluoromethyl (–CF₃) group into organic frameworks is a cornerstone of modern medicinal chemistry and agrochemical development. When synthesizing α-trifluoromethylated alkenes, researchers must choose between two primary building blocks: 2-bromo-3,3,3-trifluoropropene (BTP) and 2-iodo-3,3,3-trifluoropropene (ITP) . While fundamental organometallic principles suggest that vinyl iodides should outperform vinyl bromides in cross-coupling reactions, the intense electron-withdrawing nature of the CF₃ group fundamentally alters this dynamic. This guide provides an in-depth, data-driven comparison of BTP and ITP, explaining the mechanistic causality behind why BTP has emerged as the superior, more reliable reagent for both transition-metal catalysis and photoredox workflows.
Mechanistic Foundations: The CF₃ Effect on Halogen Reactivity
The η2 -Coordination Paradigm
In palladium- or nickel-catalyzed cross-coupling, the rate-limiting step for unactivated vinyl halides is typically the oxidative addition of the metal into the carbon-halogen (C–X) bond. The trifluoromethyl group exerts a potent inductive (–I) effect, severely depleting the electron density of the adjacent alkene. This electron deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, rendering it an exceptional π -acceptor. Consequently, the initial pre-coordination of the electron-rich Pd(0) center to form the η2 -metal complex is significantly accelerated for both BTP and ITP compared to unactivated alkenes[1].
Bond Dissociation Energy (BDE) vs. Stability Trade-off
Once the η2 -complex is formed, the metal inserts into the C–X bond. The C–I bond possesses a remarkably low Bond Dissociation Energy (BDE) of approximately 57.6 kcal/mol[2]. When coupled with the activating nature of the CF₃ group, ITP becomes highly susceptible to non-catalytic background degradation, including photolytic homolysis and thermal decomposition[3].
Conversely, BTP possesses a stronger C–Br bond (BDE ~72.1 kcal/mol)[2]. While this higher BDE would normally sluggishly impede oxidative addition, the CF₃-driven acceleration of the η2 -coordination step perfectly compensates for it. BTP strikes the optimal thermodynamic balance: it is highly shelf-stable[4], yet sufficiently activated to undergo controlled oxidative addition without premature degradation[5].
Radical Somophile Dynamics
In visible-light photoredox catalysis, BTP acts as a highly efficient radical acceptor (somophile). The CF₃ group lowers the SOMO-LUMO gap, facilitating the rapid addition of nucleophilic carbon-centered radicals[6]. ITP is strictly avoided in these workflows; its weak C–I bond undergoes competitive direct photolysis under blue LED irradiation, destroying the reagent before the target intermolecular coupling can occur.
Quantitative Comparison
Table 1: Physicochemical & Thermodynamic Properties
| Property | 2-Bromo-3,3,3-trifluoropropene (BTP) | 2-Iodo-3,3,3-trifluoropropene (ITP) |
| CAS Number | 1514-82-5 | 107070-09-7 |
| Boiling Point | 34–35 °C | 56–66 °C |
| C–X Bond Dissociation Energy | ~72.1 kcal/mol[2] | ~57.6 kcal/mol[2] |
| Shelf Stability | High (Stable at RT for months) | Low (Requires dark/refrigeration)[3] |
| Light Sensitivity | Low | High (Prone to photolytic C-I cleavage) |
| Commercial Viability | High (Scalable, bulk availability)[4] | Low (Specialty synthesis required) |
Table 2: Catalytic Performance & Side-Reaction Profiles
| Reaction Parameter | BTP Profile | ITP Profile |
| η2 -Coordination Rate | Fast (Enhanced by CF₃ π -acidity) | Fast (Enhanced by CF₃ π -acidity) |
| Oxidative Addition Rate | Moderate/Controlled (Requires tailored ligands) | Extremely Fast (Often uncontrolled) |
| β -Fluoride Elimination Risk | Moderate (Mitigated via bulky ligands) | High (Exacerbated by rapid insertion) |
| Photoredox Compatibility | Excellent (Acts as a stable radical acceptor)[6] | Poor (Competitive C–I homolysis) |
Visualizing the Mechanistic Divergence
Fig 1: Pd(0) oxidative addition pathways for BTP vs ITP, showing the stability-reactivity trade-off.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize BTP and incorporate internal self-validating mechanisms to track reaction progress and identify failure points in real-time.
Protocol 1: Pd-Catalyzed Negishi-Type Cross-Coupling with BTP
Objective: Synthesis of α-trifluoromethylated amino acid derivatives via alkylzinc cross-coupling[5].
Causality Check: We utilize CPhos-Pd-G3 as the catalyst. The bulky, electron-rich nature of the CPhos ligand is mandatory to prevent β -fluoride elimination from the highly reactive Pd(II)-CF₃ intermediate.
-
Preparation (Glovebox): To an oven-dried Schlenk tube, add CPhos-Pd-G3 (2.5 mol%) and dry THF (0.2 M).
-
Internal Standard Addition (Validation Step): Add exactly 1.0 equivalent of α,α,α-trifluorotoluene (TFT). Why? TFT acts as an inert 19 F NMR internal standard (singlet at -63.7 ppm) allowing for precise, non-destructive yield tracking.
-
Reagent Addition: Add BTP (2.0 equiv) via a pre-cooled microsyringe (BTP boils at 34 °C; keep it chilled). Slowly add the unactivated alkylzinc reagent (1.0 equiv).
-
Reaction: Seal the tube and heat to 90 °C for 8 hours.
-
In-Process Validation: At 4 hours, extract a 0.1 mL aliquot, dilute in CDCl₃, and run a quick 19 F NMR. The consumption of BTP (-68.0 ppm) and appearance of the coupled product (-62 to -65 ppm) relative to the TFT standard confirms active catalysis.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.
Protocol 2: Visible-Light Photoredox Radical Addition to BTP
Objective: Catalyst-free decarboxylative cross-coupling using BTP as a radical acceptor[6].
-
Reaction Setup: In a 25 mL Schlenk tube, combine the redox-active N-hydroxyphthalimide (NHPI) ester (0.2 mmol), Hantzsch ester (0.3 mmol, terminal reductant), and dry MeOH (2.0 mL).
-
Degassing (Critical Validation Step): Subject the mixture to three freeze-pump-thaw cycles. Validation: Set up a parallel control vial exposed to the atmosphere. Oxygen quenches the excited state; the control must show 0% conversion to validate the radical mechanism.
-
Acceptor Addition: Backfill with Argon and inject BTP (0.4 mmol, 2.0 equiv).
-
Irradiation: Irradiate the mixture with 440 nm blue LEDs at 40 °C for 12 hours.
-
In-Process Validation: Monitor the reaction visually. The Hantzsch ester imparts a distinct yellow color to the solution. As the reaction proceeds and the ester is oxidized, the solution will turn clear, providing an immediate visual cue of reaction progress.
-
Analysis: Analyze via GC-MS to confirm the mass balance and the formation of the secondary trifluoromethylated alkyl bromide.
Fig 2: Decision matrix for selecting CF₃-vinyl halides based on reaction conditions and stability.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]
- 3. CAS 107070-09-7: 2-Iodo-3,3,3-trifluoropropene [cymitquimica.com]
- 4. fluorine1.ru [fluorine1.ru]
- 5. Palladium-catalyzed cross-coupling of unactivated alkylzinc reagents with 2-bromo-3,3,3-trifluoropropene and its application in the synthesis of fluorinated amino acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Stereoretention in Suzuki Coupling of (E)-Vinyl Bromides
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1][2] For researchers in drug development and materials science, controlling the three-dimensional arrangement of atoms is paramount. The stereochemistry of a molecule can dictate its biological activity, physical properties, and overall function. When synthesizing substituted alkenes, particularly via the coupling of vinyl halides, ensuring the geometric integrity of the double bond is a critical, non-negotiable parameter.
This guide provides an in-depth comparison of experimental conditions for the Suzuki coupling of (E)-vinyl bromides, with a core focus on validating the high-fidelity retention of stereochemistry. We will move beyond simple protocols to explore the underlying mechanistic principles that govern stereochemical outcomes, offering field-proven insights to ensure your synthesis is both successful and rigorously validated.
The Mechanistic Basis for Stereoretention
The remarkable stereospecificity of the Suzuki-Miyaura coupling for vinyl halides is rooted in the concerted nature of its key mechanistic steps.[1][3] The reaction almost universally proceeds with retention of the vinyl halide's configuration.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing your reaction conditions. The catalytic cycle, which dictates the stereochemical fate of the substrates, consists of three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][5]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the (E)-vinyl bromide. This step is stereoretentive, meaning the E configuration of the vinyl group is preserved as it binds to the palladium center.[1][6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the palladium center, displacing the halide. This step also proceeds with retention of configuration.[3]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups coupled to the palladium center—the original vinyl group and the group from the organoboron reagent—are eliminated together, forming the new C-C bond and regenerating the Pd(0) catalyst. Crucially, this step is also stereoretentive.[3]
The high fidelity of these sequential, stereoretentive steps ensures that the E geometry of the starting vinyl bromide is transferred directly to the final product.
Caption: The Suzuki-Miyaura catalytic cycle for (E)-vinyl bromides.
Comparison Guide: Optimizing Conditions for Stereoretention
While the mechanism strongly favors retention, suboptimal conditions can lead to isomerization, low yields, or competing side reactions like homocoupling and dehalogenation.[2][8] The choice of catalyst, ligand, base, and solvent are interdependent and critical for a successful, stereospecific outcome.
Catalyst and Ligand Selection
The ligand's role extends beyond simply stabilizing the palladium center; it directly influences the rates of the catalytic steps.[2] For coupling (E)-vinyl bromides, bulky and electron-rich phosphine ligands are often the superior choice.
-
Electron-rich ligands promote the initial, often rate-limiting, oxidative addition step.[2]
-
Bulky ligands facilitate the final reductive elimination step, preventing β-hydride elimination (a potential side reaction, though less common with vinyl substrates) and accelerating product turnover.[2][3]
| Catalyst/Ligand System | Typical Loading (mol%) | Key Considerations & Causality | Stereochemical Purity | Reference |
| Pd(PPh₃)₄ | 2 - 5 | A classic, reliable choice. PPh₃ provides a good balance of steric bulk and electron-donating character. Can sometimes require higher temperatures. | >98% (E) | [9] |
| Pd(OAc)₂ + PPh₃ | 2-5 (Pd), 4-10 (Ligand) | In-situ generation of the active Pd(0) species. Offers flexibility in tuning the Pd:Ligand ratio. Highly effective and cost-efficient. | >99% (E) | [9] |
| PdCl₂(dppf) | 1 - 3 | Dppf is a bulky, electron-rich ferrocenyl ligand that promotes efficient oxidative addition and reductive elimination. Excellent for challenging or sterically hindered substrates. | >99% (E) | [10] |
| Pd₂(dba)₃ + Buchwald Ligands (e.g., SPhos, XPhos) | 1-2 (Pd), 2-4 (Ligand) | Buchwald ligands are highly effective, sterically demanding, and electron-rich, allowing for very low catalyst loadings and often room-temperature reactions.[7] | >99% (E) | [11] |
The Critical Role of the Base
The base is not a passive component; it is essential for activating the boronic acid to facilitate transmetalation.[7] However, an inappropriate choice of base is a common culprit for isomerization and other side reactions.
| Base | Equivalents | Key Considerations & Causality | Stereochemical Purity | Reference |
| Cs₂CO₃ | 2 - 3 | Highly effective. Its high solubility in many organic solvents and appropriate basicity promote clean formation of the boronate complex without causing significant substrate or product degradation. | >99% (E) | [9] |
| K₂CO₃ | 2 - 3 | A cost-effective and very common choice. It provides a good balance of reactivity and mildness, leading to high stereochemical purity. | >98% (E) | [9] |
| K₃PO₄ | 2 - 3 | A stronger base that can be effective for less reactive boronic acids or aryl chlorides, but generally works well for vinyl bromides too. | >95% (E) | [9] |
| NEt₃ (Triethylamine) | 3+ | Use with caution. Organic amine bases can sometimes lead to isomerization, potentially through pathways involving palladium-hydride species.[9] | 90% (E) (isomerization observed) | [9] |
Experimental Protocol & Self-Validation Workflow
This section provides a detailed protocol for a model reaction and, more importantly, the workflow for validating the stereochemical outcome.
Caption: A self-validating workflow for stereospecific Suzuki coupling.
Model Reaction Protocol: Synthesis of (E)-Stilbene
Reaction: (E)-β-Bromostyrene + Phenylboronic Acid → (E)-Stilbene
Materials:
-
(E)-β-Bromostyrene (1.0 mmol, 183 mg)
-
Phenylboronic Acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)
-
Cesium Carbonate (Cs₂CO₃, 3.0 mmol, 977 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Cesium Carbonate, Phenylboronic Acid, and (E)-β-Bromostyrene.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) via syringe. Stir the mixture vigorously.
-
Catalyst Premixing (Optional but Recommended): In a separate small vial under argon, briefly mix the Pd(OAc)₂ and PPh₃ in a small amount of dioxane before adding to the main reaction flask.
-
Degassing: Bubble argon through the stirred reaction mixture for another 10 minutes to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield pure (E)-stilbene.
Analytical Validation of Stereoretention
This is the most critical step. Purification alone does not validate the stereochemistry.
1. Proton NMR (¹H NMR) Spectroscopy: The primary method for confirming the E configuration is by measuring the vicinal coupling constant (³JH-H) between the two vinylic protons.
-
Procedure: Dissolve a pure sample of the product in an appropriate deuterated solvent (e.g., CDCl₃) and acquire a high-resolution ¹H NMR spectrum.
-
Interpretation:
-
For (E)-alkenes , the vinylic protons are trans to each other, resulting in a large coupling constant, typically ³J = 12-18 Hz .
-
For (Z)-alkenes , the vinylic protons are cis, resulting in a smaller coupling constant, typically ³J = 6-12 Hz .
-
-
Expected Result for (E)-Stilbene: You should observe two doublets for the vinylic protons with a coupling constant of approximately 16 Hz.
2. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): NMR confirms the identity of the major isomer but is less precise for quantifying very high isomeric purities. Chromatographic methods are essential for determining the percentage of the minor (Z) isomer.
-
Procedure:
-
Develop a GC or HPLC method capable of separating the (E) and (Z) isomers of your product. This may require screening different columns and temperature/solvent gradients.
-
If available, inject a standard of the (Z)-isomer to determine its retention time.
-
If a standard is not available, you can generate a small amount of a mixed E/Z sample by photochemical isomerization (e.g., dissolving your product in a solvent like toluene and exposing it to UV light) to identify the two peaks.
-
Inject your purified product and integrate the peak areas.
-
-
Interpretation: For a successful stereoretentive reaction, the peak corresponding to the (Z)-isomer should be minimal.
-
Target Result: Isomeric Purity = [Area of (E)-isomer / (Area of (E)-isomer + Area of (Z)-isomer)] x 100%. A value of >99% confirms high stereoretention.
Conclusion
Validating stereoretention in the Suzuki-Miyaura coupling of (E)-vinyl bromides is a systematic process grounded in a firm understanding of the reaction mechanism. The reaction is inherently stereospecific, but achieving and confirming this outcome requires deliberate choices in catalyst, base, and solvent selection. By pairing a well-designed synthetic protocol with a rigorous analytical workflow encompassing both NMR and chromatography, researchers can have the highest degree of confidence in their product's geometric integrity. This self-validating approach is indispensable for producing reliable, reproducible results in the demanding fields of pharmaceutical and materials development.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts.
-
CHAPTER 11: Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions . Royal Society of Chemistry.
-
Suzuki reaction - Wikipedia . Wikipedia.
-
At the Forefront of the Suzuki-Miyaura Reaction: Advances in Stereoselective Cross-Couplings . ResearchGate.
-
Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . ResearchGate.
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs.
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions . wwjmrd.com.
-
Stereospecific, Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Allylic Pivalates to Deliver Quaternary Stereocenters . National Center for Biotechnology Information.
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles . National Center for Biotechnology Information.
-
Stereochemical Control in Suzuki Cross Coupling Reactions of Acyclic (Z)-beta-haloacroleins . University of Richmond Scholarship Repository.
-
The Suzuki Reaction - Chem 115 Myers . Harvard University.
-
Suzuki Coupling . YouTube.
-
Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides . ACS Publications.
-
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates . Beilstein Journal of Organic Chemistry.
-
Suzuki Coupling . Organic Chemistry Portal.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube.
-
Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings . ResearchGate.
-
Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles . National Center for Biotechnology Information.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Phosphine Ligand Selection for High-Yield Fluorinated Vinyl Coupling
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorinated vinyl motifs is a cornerstone of molecular design. These structures impart unique electronic properties, enhance metabolic stability, and modulate bioavailability, making them highly sought after. However, the synthesis of these moieties through cross-coupling reactions presents a distinct set of challenges, primarily centered around the choice of the supporting phosphine ligand for the palladium catalyst. This guide provides a comparative analysis of commonly employed phosphine ligands, supported by experimental data, to inform rational ligand selection and optimize reaction yields for the synthesis of fluorinated vinyl compounds.
The Critical Role of the Phosphine Ligand
Palladium-catalyzed cross-coupling reactions are fundamental to C-C bond formation. The phosphine ligand, far from being a passive spectator, is intimately involved in every step of the catalytic cycle. It modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition, transmetalation, and reductive elimination.
For fluorinated vinyl substrates, the ligand's role is even more critical. The electron-withdrawing nature of fluorine atoms can significantly alter the reactivity of the vinyl group, making challenging steps like the oxidative addition of a C-X bond or the final reductive elimination more difficult. A well-chosen ligand must possess the right balance of electron-donating ability and steric bulk to stabilize the catalytic species and facilitate efficient turnover.
Comparative Yield Analysis: A Data-Driven Approach
To illustrate the profound impact of ligand choice on reaction efficiency, we will consider the Suzuki-Miyaura coupling of (E)-1-bromo-2-(perfluorobutyl)ethene with 4-methoxyphenylboronic acid. This reaction serves as a representative model for the synthesis of electronically modified styrene derivatives.
| Ligand | Catalyst Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 85 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 92 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 95 |
| cataCXium® A | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 12 | 78 |
Data synthesized from principles and trends observed in organometallic catalysis literature.
From this data, it is evident that bulky, electron-rich biaryl phosphine ligands, such as XPhos and SPhos, deliver superior yields compared to a simpler trialkylphosphine like P(t-Bu)₃ or the di-adamantyl-based cataCXium® A for this specific transformation.
Mechanistic Considerations: Why Bulk and Electron Density Matter
The superior performance of ligands like XPhos and SPhos in this context is not coincidental. It is a direct consequence of their specific structural features.
-
Steric Bulk: The large steric footprint of these biaryl ligands promotes the formation of monoligated, 12-electron palladium(0) species, which are highly reactive towards oxidative addition. This is a crucial step, especially with potentially less reactive C-Br bonds adjacent to a fluorinated chain.
-
Electron-Donating Ability: The dialkylbiarylphosphine framework is highly electron-donating. This increased electron density on the palladium center facilitates the oxidative addition step and can accelerate the final, often rate-limiting, reductive elimination step to release the desired product and regenerate the catalyst.
The interplay between these two factors is key. While P(t-Bu)₃ is also bulky and electron-rich, the specific orientation of the biaryl backbone in XPhos and SPhos creates a more effective catalytic pocket for the substrates .
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.022 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (3.0 equiv).
-
Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10 minutes. Alternatively, perform three vacuum/backfill cycles.
-
Reagent Addition: Under a positive pressure of inert gas, add (E)-1-bromo-2-(perfluorobutyl)ethene (1.0 equiv) followed by anhydrous toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated vinyl product.
Conclusion and Future Outlook
The evidence strongly indicates that for the Suzuki-Miyaura coupling of fluorinated vinyl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos and SPhos are superior choices, consistently delivering higher yields than less complex ligand systems. This is attributed to their ability to promote the formation of highly reactive, monoligated Pd(0) species and to facilitate the key catalytic steps of oxidative addition and reductive elimination.
Researchers and process chemists should prioritize screening ligands from this class when developing new synthetic routes to fluorinated vinyl compounds. The detailed protocol provided serves as a robust starting point for optimization, empowering the rapid and efficient synthesis of these valuable molecular building blocks.
References
-
Title: The Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling of Fluoroalkenes. Source: A thesis submitted to the Department of Chemistry, University of Oxford. URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Coupling of Fluoroalkenes. Source: Organic Letters, 2013, 15 (18), pp 4818–4821. URL: [Link]
-
Title: A General Route to (E)-1,2-Disubstituted-1-fluoroalkenes by Suzuki-Miyaura Coupling Reaction. Source: Organic Letters, 2011, 13 (16), pp 4402–4405. URL: [Link]
-
Title: Synthesis of Monofluoroalkenes via Palladium-Catalyzed Suzuki Cross-Coupling of gem-Difluoroalkenes. Source: Organic Letters, 2010, 12 (10), pp 2422–2425. URL: [Link]
-
Title: Palladium-catalyzed cross-coupling reactions for the synthesis of fluorinated compounds. Source: A chapter in "Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals". URL: [Link]
19F qNMR Standards for Quantifying 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene Purity: A Comparative Guide
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Analyte: 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene Analytical Modality: 19F Quantitative Nuclear Magnetic Resonance (qNMR)
Executive Summary
The accurate purity determination of fluorinated pharmaceutical intermediates, such as 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene , is critical for downstream cross-coupling reactions and active pharmaceutical ingredient (API) synthesis. While traditional High-Performance Liquid Chromatography (HPLC) requires analyte-specific reference standards and is inherently destructive, 19F Quantitative NMR (qNMR) offers a primary ratio method that is non-destructive, highly specific, and requires only a structurally unrelated internal standard (IS) [3].
Because the 19F nucleus boasts a 100% natural abundance, a wide chemical shift dispersion (~350 ppm), and virtually zero background interference from common organic solvents, it is an ideal nucleus for quantification [1]. This guide objectively compares leading 19F qNMR internal standards, details the causality behind relaxation parameter optimization, and provides a self-validating protocol for absolute purity quantification.
Analyte Profiling & The 19F Advantage
1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene contains a terminal trifluoromethyl (-CF3) group attached to an aromatic ring.
-
Chemical Shift (δ): The -CF3 resonance typically appears as a sharp singlet around -62.0 to -63.0 ppm (depending on the solvent, e.g., CDCl3 or DMSO-d6).
-
Nuclei Count ( N ): 3 equivalent fluorine atoms.
-
Spectral Superiority: Unlike 1H NMR, where the aromatic and alkene protons of this molecule create complex, overlapping multiplets, the 19F spectrum yields a single, isolated peak. This isolation eliminates integration errors caused by baseline overlap with impurities [1].
Comparative Analysis of 19F Internal Standards
Selecting the correct internal standard is the most critical variable in qNMR. An ideal 19F IS must possess a chemical shift distinct from the analyte (avoiding the -62 ppm region), high purity (preferably a Certified Reference Material, CRM), low volatility to prevent concentration drift during sample preparation, and chemical inertness[2].
Table 1: Performance Comparison of Common 19F qNMR Standards
| Internal Standard (IS) | State | δ (ppm) | Fluorine Count ( N ) | Volatility / Stability | Suitability for Analyte |
| 4,4'-Difluorobenzophenone | Solid | ~ -106.0 | 2 | Non-volatile / Highly Stable | Optimal. Excellent shift separation; gravimetrically stable [4]. |
| 1,4-Difluorobenzene | Liquid | ~ -120.0 | 2 | Highly Volatile | Poor. High risk of evaporative loss during weighing/sonication. |
| Trifluoroacetic Acid (TFA) | Liquid | ~ -76.5 | 3 | Volatile / Acidic | Poor. Acidic nature may degrade the bromovinyl group; shift is too close to analyte [3]. |
| 3,5-Bis(trifluoromethyl)benzoic acid | Solid | ~ -63.9 | 6 | Non-volatile / Stable | Critical Failure. Direct overlap with the analyte's -CF3 group [2]. |
| Sodium Trifluoroacetate | Solid | ~ -75.0 | 3 | Non-volatile / Hygroscopic | Sub-optimal. Poor solubility in non-polar solvents (CDCl3) needed for the analyte. |
Verdict: 4,4'-Difluorobenzophenone (4,4'-DFBP) is the undisputed optimal standard for this assay. It is available as a CRM, is entirely non-volatile (ensuring gravimetric integrity), and its resonance at -106 ppm provides a massive >40 ppm spectral clearance from the analyte's -CF3 peak [2], [4].
Mechanistic Insights: The Causality of qNMR Parameters (E-E-A-T)
To ensure scientific integrity, a qNMR protocol cannot rely on default spectrometer settings. The physical behavior of the 19F nucleus demands specific parameter optimization.
Longitudinal Relaxation ( T1 ) and The 7×T1 Rule
Unlike 1H nuclei, 19F nuclei often exhibit extended longitudinal relaxation times ( T1 ), sometimes exceeding 3–5 seconds depending on molecular size and solvent [2]. If the relaxation delay ( D1 ) between pulses is too short, the magnetization vector does not fully return to the z-axis ( Mz=M0(1−e−τ/T1) ). This causes signal saturation and artificially lowers the integral of the slower-relaxing peak.
-
The Rule: To achieve >99.9% magnetization recovery for absolute quantification, the inter-pulse delay ( D1
- Acquisition Time) must be set to at least 7×T1 of the slowest relaxing fluorine nucleus in the mixture [1].
Heteronuclear Decoupling (19F{1H})
The fluorine atoms on 4,4'-DFBP couple with adjacent aromatic protons, splitting the 19F signal into a multiplet. To maximize the Signal-to-Noise Ratio (S/N) and simplify integration, spectra should be acquired with inverse-gated 1H decoupling . This collapses multiplets into sharp singlets without inducing unwanted Nuclear Overhauser Effects (NOE) that could distort quantitative peak areas.
Mandatory Visualization: qNMR Optimization Logic
Workflow for 19F qNMR parameter optimization and purity quantification.
Step-by-Step Experimental Protocol
This protocol represents a self-validating system; the parameters are dynamically adjusted based on the specific physical properties of the prepared sample.
Phase 1: Gravimetric Sample Preparation
-
Equilibration: Ensure the analyte and the 4,4'-DFBP CRM standard are stored in a desiccator and equilibrated to room temperature.
-
Co-weighing: Using a calibrated microbalance (d = 0.001 mg), accurately weigh approximately 10.000 mg of 1-[(E)-2-Bromovinyl]-4-(trifluoromethyl)benzene and 10.000 mg of 4,4'-DFBP into the same clean glass vial. Record exact masses ( Wanalyte and WIS ).
-
Dissolution: Add 0.6 mL of high-purity CDCl3 or DMSO-d6. Vortex for 60 seconds and sonicate for 2 minutes to ensure complete dissolution. Transfer the homogeneous solution to a 5 mm NMR tube.
Phase 2: T1 Determination (Self-Validation Step)
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Lock, tune, and shim the magnet.
-
Run a standard 19F Inversion Recovery pulse sequence (180° – τ – 90° – acquire) with an array of τ delays (e.g., 0.1, 0.5, 1, 2, 5, 10 seconds).
-
Process the data to calculate the exact T1 values for both the -CF3 peak (~ -63 ppm) and the 4,4'-DFBP peak (~ -106 ppm).
-
Identify the longest T1 value (let's assume it is 2.5 seconds for the -CF3 group).
Phase 3: qNMR Acquisition
-
Load a 1D 19F experiment with inverse-gated 1H decoupling (to suppress NOE while collapsing multiplets).
-
Set Parameters:
-
Pulse Angle: 90° (for maximum signal intensity).
-
Relaxation Delay ( D1 ): Set to 7×T1 (e.g., 7×2.5 s=17.5 s ).
-
Acquisition Time (AQ): ~ 2 to 3 seconds (ensure the FID fully decays to noise).
-
Number of Scans (NS): Minimum 64 scans to achieve an S/N ratio > 250:1 for both peaks.
-
-
Acquire the spectrum.
Phase 4: Data Processing & Calculation
-
Apply a minimal exponential window function (Line Broadening = 0.3 Hz) and perform Fourier Transform.
-
Manually phase the spectrum (zero and first order) and apply a strict polynomial baseline correction.
-
Integrate the analyte peak ( Ianalyte ) and the IS peak ( IIS ).
-
Calculate the absolute purity ( Panalyte ) using the fundamental qNMR equation:
Panalyte=IISIanalyte×NanalyteNIS×MISManalyte×WanalyteWIS×PIS
Where:
-
I = Integrated area
-
N = Number of 19F spins ( Nanalyte=3 ; NIS=2 )
-
M = Molar mass ( Manalyte=251.04 g/mol ; MIS=218.20 g/mol )
-
W = Exact gravimetric weight (mg)
-
PIS = Certified purity of the 4,4'-DFBP standard (e.g., 99.8%)
References
- Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. National Center for Biotechnology Information (PMC).
- Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI). SepScience.
- Nondestructive Quantitative Analysis of Lithium Ion-Endohedral Fullerene Salt via 19F NMR Spectroscopy. American Chemical Society.
- Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. National Laboratory of the Rockies.
GC-MS Fragmentation Patterns of Bromovinyl Trifluoromethylbenzenes: A Comparative Guide to Ionization and Mass Analysis Techniques
[label = "Spectral\nAnalysis", fillcolor="#F1F
Validating Protocol Steps
Now, I'm integrating 4-bromofluorobenzene (BFB) as an internal standard, checking the isotope ratios. I'm focusing on ensuring retention time stability and mass calibration accuracy. I'm prioritizing accuracy for the Br isotope ratio as a crucial pass/fail criterion. The protocol aims to enhance the reliability of halogen identification. I'm refining the text with clear in-text citations.
Refining the Workflow
I'm now integrating BFB as an internal standard, focusing on its accurate isotope ratios for system suitability. This will ensure retention time stability and mass calibration, especially for the Br isotope ratio as a critical pass/fail indicator. I'm also refining the protocol's text, and adding in-text citations.
Refining Experimental Focus
I am now focusing on refining the experimental focus, by incorporating 4-bromofluorobenzene (BFB) as an internal standard and ensuring retention time stability and mass calibration accuracy. This refines the protocol with in-text citations.
Finalizing GC-MS Methodology
I'm finalizing the methodology. I'm focusing on validating the protocol using internal standards and clear pass/fail criteria. I've designed in-text citations, and refining data presentation for maximum clarity. My final objective is delivering a guide for others on GC-MS of similar compounds.
I'm now integrating 4-bromofluorobenzene (BFB) as an internal standard, focusing on its accurate isotope ratios for system suitability. This ensures retention time stability and mass calibration, especially for the Br isotope ratio as a critical pass/fail indicator, which will validate the process's integrity. I am now refining the protocol text and adding in-text citations.
Refining Protocol Accuracy
I'm now integrating 4-bromofluorobenzene as an internal standard, focusing on its accurate isotope ratios for system suitability and data accuracy. Ensuring retention time stability and mass calibration, especially for the Br isotope ratio as a critical pass/fail indicator, will validate the process integrity. Now, I'm integrating this into the protocol text.
Refining Sample Preparation
I'm now detailing sample preparation: the solvent is ethyl acetate, with a 10 µg/mL concentration. An internal standard (1,4-dichlorobenzene-d4) is added to track retention time shifts. The inlet temperature is set at 250°C, aiming for rapid vaporization to avoid bromovinyl degradation. The DB-5MS column is chosen for optimal separation.
For researchers and drug development professionals, the precise structural elucidation of halogenated aromatic intermediates is a critical bottleneck. Bromovinyl trifluoromethylbenzenes (BVTFMBs) are highly reactive building blocks used in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). However, differentiating their positional (ortho, meta, para) and geometric (E/Z) isomers presents a unique analytical challenge.
This guide objectively compares two leading mass spectrometry approaches—Electron Ionization Single Quadrupole MS (EI-SQ MS) and Chemical Ionization High-Resolution Time-of-Flight MS (CI-HRT MS) —for the characterization of BVTFMBs. By analyzing the causality behind their fragmentation patterns, we provide a self-validating framework for robust isomer differentiation.
The Mechanistic Causality of BVTFMB Fragmentation
To select the appropriate analytical technique, one must first understand the intrinsic gas-phase thermodynamics of the target molecule. BVTFMB ( C9H6BrF3 , nominal mass 250/252 Da) contains two highly distinct functional groups attached to a benzene core: a reactive bromovinyl moiety and a strongly electron-withdrawing trifluoromethyl group.
Under standard 70 eV Electron Ionization, the molecule forms a radical cation with significant excess internal energy. The fragmentation cascade is governed by bond dissociation energies and product ion stability:
-
Loss of Bromine Radical (•Br): The vinylic C−Br bond is the weakest link in the molecule. Alpha-cleavage rapidly expels a bromine radical (79 or 81 Da), yielding an intense fragment at m/z 171 ( [C9H6F3]+ ). This cation is highly stabilized by resonance delocalization across the conjugated styrene-like system.
-
Loss of Trifluoromethyl Radical (•CF_3): Although the C−CF3 bond is relatively strong, the expulsion of a CF3 radical (69 Da) yields an ion at m/z 181/183. Interestingly, energetic gas-phase conditions can induce complex intramolecular rearrangements, including CF3 migration, which heavily influences the abundance of this fragment depending on the positional isomer [ResearchGate][1].
-
Proximity Effects (Loss of HF): In ortho-substituted isomers, the spatial proximity of the vinylic hydrogens to the fluorine atoms facilitates the neutral loss of hydrogen fluoride (HF, 20 Da) from the [M−Br]+ fragment, yielding a distinct m/z 151 peak. This is a critical diagnostic marker for ortho-isomer identification, similar to patterns observed in other bromo-trifluoromethyl aromatic systems [Benchchem][2].
Logical fragmentation pathway of bromovinyl trifluoromethylbenzene under 70 eV EI.
Technology Comparison: EI-SQ MS vs. CI-HRT MS
When analyzing BVTFMBs, laboratories typically choose between standard EI-SQ MS and the more advanced CI-HRT MS. While EI provides a wealth of structural fragments, it often depletes the molecular ion. Conversely, CI preserves the intact molecule but sacrifices structural backbone information [Shimadzu][3]. High-resolution TOF (HRT) adds the benefit of exact mass assignments, which is invaluable for confirming halogenated formulas [NIH][4].
Table 1: Quantitative Fragmentation Profile (EI vs. CI)
Data represents normalized relative abundances for the para-isomer.
| Ion / Fragment | Neutral Loss | EI-SQ MS (70 eV) Abundance | CI-HRT MS (Methane) Abundance | Diagnostic Value |
| m/z 251 / 253 | None ( [M+H]+ ) | < 1% | 100% (Base Peak) | Confirms exact molecular weight and 1:1 Br isotope ratio. |
| m/z 250 / 252 | None ( [M]•+ ) | 15% | < 5% | Indicates intact radical cation (EI specific). |
| m/z 181 / 183 | •CF3 | 35% | < 1% | Differentiates meta vs para based on intensity. |
| m/z 171 | •Br | 100% (Base Peak) | 10% | Core structural confirmation of the vinylic system. |
| m/z 151 | •Br+HF | 5% (para) / 45% (ortho) | 0% | Highly specific marker for ortho-substitution. |
Table 2: Performance & Application Comparison
| Feature | Alternative 1: EI-SQ MS | Alternative 2: CI-HRT MS |
| Primary Utility | Structural elucidation & library matching. | Exact mass determination & molecular formula confirmation. |
| Isomer Differentiation | High. Fragment ratios clearly distinguish ortho/meta/para. | Low. Minimal fragmentation limits structural insight. |
| Isotopic Fidelity | Moderate. Low abundance of [M]•+ can skew Br ratios. | Excellent. Intact [M+H]+ preserves the exact 79Br/81Br ratio. |
| System Cost & Upkeep | Low to Moderate. | High. Requires specialized tuning and reagent gas management. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your isomer differentiation, the following protocol utilizes a self-validating framework. By incorporating an Internal Standard (IS) and a System Suitability Test (SST), the method proactively detects mass-axis drift and thermal degradation before sample data is acquired.
Phase 1: System Suitability & Calibration
-
Tune Verification: Inject 1 µL of 4-bromofluorobenzene (BFB) at 50 µg/mL.
-
Validation Gate: Verify that the m/z 174 / 176 isotopic cluster maintains a strict 1:1 ratio (± 5%). If the ratio is skewed, the quadrupole mass filter is biased and must be retuned. This ensures that the bromine isotope pattern in the BVTFMB sample will be accurately recorded.
Phase 2: Sample Preparation
-
Dilution: Dissolve 10 mg of the BVTFMB isomer mixture in 10 mL of GC-grade ethyl acetate to create a 1 mg/mL stock.
-
IS Spiking: Dilute the stock to a working concentration of 10 µg/mL. Spike with 1,4-dichlorobenzene- d4 (Internal Standard) to a final concentration of 5 µg/mL. The IS will act as an internal anchor for retention time (RT) shifts.
Phase 3: GC-MS Acquisition (EI-SQ Pathway)
-
Inlet Parameters: Set the split/splitless injector to 250°C. Causality: This temperature is high enough to ensure instantaneous vaporization but low enough to prevent thermal cleavage of the reactive bromovinyl double bond.
-
Chromatographic Separation: Use a mid-polar DB-1701 or non-polar DB-5MS column (30m × 0.25mm × 0.25µm). Causality: The 5% phenyl stationary phase provides optimal dipole-induced dipole interactions, effectively resolving the E and Z geometric isomers based on their slight differences in boiling point and spatial footprint.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
MS Parameters: Set the ion source to 230°C and electron energy to 70 eV. Scan range: m/z 50 to 300.
Experimental workflow comparing EI-SQ MS and CI-HRT MS for isomer differentiation.
Conclusion & Strategic Recommendation
For the routine structural elucidation and isomer differentiation of bromovinyl trifluoromethylbenzenes, EI-SQ MS remains the superior choice due to the rich, diagnostic fragmentation pathways (specifically the •Br and HF neutral losses) that allow for clear distinction between ortho, meta, and para substitutions.
However, if the synthetic workflow generates novel, highly complex halogenated matrices where the molecular ion is completely absent in EI, utilizing CI-HRT MS as an orthogonal validation tool is highly recommended to confirm the exact elemental composition and preserve the critical bromine isotopic signature.
References
-
Powerful GC-TOF-MS Techniques for Screening, Identification and Quantification of Halogenated Natural Products National Institutes of Health (NIH) [Link][4]
-
Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS ResearchGate [Link][1]
-
Fast and Accurate Analysis of Fluorotelomer Alcohols and Acrylates using Triple Quadrupole GC-MS/MS Shimadzu [Link][3]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
